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  • Product: Methyl 5-methyl-3-oxoheptanoate
  • CAS: 855899-21-7

Core Science & Biosynthesis

Foundational

Methyl 5-methyl-3-oxoheptanoate chemical structure and physical properties

An In-Depth Technical Guide to Methyl 5-methyl-3-oxoheptanoate: Synthesis, Properties, and Synthetic Utility Introduction In the landscape of modern organic and medicinal chemistry, β-keto esters are celebrated as except...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Methyl 5-methyl-3-oxoheptanoate: Synthesis, Properties, and Synthetic Utility

Introduction

In the landscape of modern organic and medicinal chemistry, β-keto esters are celebrated as exceptionally versatile synthetic intermediates.[1][2] Their unique structural arrangement, featuring a ketone at the β-position relative to an ester, provides two reactive sites that serve as a gateway for constructing complex molecular architectures.[2] This guide focuses on a specific, yet less-documented member of this class: Methyl 5-methyl-3-oxoheptanoate .

Given the relative novelty of this compound in publicly accessible literature, this document adopts a predictive and foundational approach. By drawing analogies to structurally similar, well-characterized β-keto esters, we will provide a robust framework for its synthesis, predict its physicochemical properties, and explore its potential as a valuable building block for researchers, scientists, and drug development professionals. The methodologies and insights presented herein are grounded in established chemical principles to ensure both scientific integrity and practical applicability.

Section 1: Chemical Identity and Predicted Physicochemical Properties

Chemical Structure and Nomenclature

The structure of Methyl 5-methyl-3-oxoheptanoate is characterized by a seven-carbon heptanoate backbone, a ketone at the C3 position, a methyl branch at the C5 position, and a methyl ester functional group.

Caption: 2D Chemical Structure of Methyl 5-methyl-3-oxoheptanoate.

  • IUPAC Name: Methyl 5-methyl-3-oxoheptanoate

  • Molecular Formula: C₉H₁₆O₃

  • Molecular Weight: 172.22 g/mol

  • CAS Number: Not assigned in major chemical databases as of early 2026.

Predicted Physicochemical Data

To provide actionable data for experimental design, the following table summarizes the key physicochemical properties of Methyl 5-methyl-3-oxoheptanoate. These values are calculated or extrapolated from closely related, commercially available compounds: Methyl 3-oxoheptanoate and Methyl 5-methyl-3-oxohexanoate.[3][4][5]

PropertyMethyl 5-methyl-3-oxoheptanoate (Predicted)Methyl 3-oxoheptanoate (Analogue 1)Methyl 5-methyl-3-oxohexanoate (Analogue 2)
Molecular Formula C₉H₁₆O₃C₈H₁₄O₃[4]C₈H₁₄O₃[3]
Molecular Weight 172.22 g/mol 158.19 g/mol [4]158.19 g/mol [3]
Appearance Colorless to pale yellow liquidColorless to almost colorless clear liquid[5]Combustible liquid[3]
Boiling Point ~105-110 °C at 10 mmHg94 - 96 °C at 10 mmHg[5]Not specified
Density ~0.97 - 0.99 g/cm³0.990 g/cm³[5]Not specified
Refractive Index ~1.432 - 1.4381.430[5]Not specified

Section 2: Synthesis Strategies and Experimental Protocol

The synthesis of β-keto esters is a well-established field in organic chemistry. The most reliable and adaptable method for preparing our target molecule is the mixed Claisen condensation , which involves the base-mediated reaction between two different esters.[2] This approach offers excellent control over the final structure.

Proposed Synthetic Route: Mixed Claisen Condensation

The chosen strategy involves the reaction of methyl propionate with methyl 4-methylpentanoate . The key to a successful mixed Claisen condensation is the selective deprotonation of one ester partner. In this case, methyl propionate possesses more acidic α-protons and will preferentially form the enolate, which then acts as the nucleophile.

synthesis_workflow sub_a Methyl Propionate enolate Propionate Enolate (Nucleophile) sub_a->enolate Deprotonation sub_b Methyl 4-methylpentanoate product Methyl 5-methyl-3-oxoheptanoate sub_b->product Nucleophilic Acyl Substitution base Strong Base (e.g., NaH, LDA) base->enolate enolate->product Nucleophilic Acyl Substitution

Caption: Workflow for the Mixed Claisen Condensation Synthesis.

Detailed Experimental Protocol

This protocol provides a self-validating system for the synthesis and purification of Methyl 5-methyl-3-oxoheptanoate. The causality behind each step is explained to ensure reproducibility and understanding.

Materials and Equipment:

  • Reactants: Methyl propionate, Methyl 4-methylpentanoate, Sodium hydride (NaH, 60% dispersion in mineral oil), Diethyl ether (anhydrous).

  • Workup: Hydrochloric acid (1M HCl), Saturated sodium bicarbonate solution (NaHCO₃), Brine (saturated NaCl), Anhydrous magnesium sulfate (MgSO₄).

  • Equipment: Three-necked round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, nitrogen/argon gas line, separatory funnel, rotary evaporator, silica gel for column chromatography.

Step-by-Step Methodology:

  • Reaction Setup (Anhydrous Conditions):

    • Assemble a 250 mL three-necked flask, equipped with a magnetic stirrer, dropping funnel, and a condenser connected to a nitrogen line. Flame-dry the entire apparatus under vacuum and cool under a positive pressure of nitrogen.

    • Causality: The enolate intermediate is highly reactive and sensitive to moisture. Excluding water and oxygen is critical to prevent quenching of the base and unwanted side reactions, thereby maximizing yield.

  • Base Addition and Suspension:

    • In the flask, add sodium hydride (1.1 equivalents) to 100 mL of anhydrous diethyl ether. Stir the suspension gently.

    • Causality: Sodium hydride is an effective, non-nucleophilic base for generating the ester enolate. Diethyl ether is an ideal anhydrous solvent that does not react with the base or intermediates.

  • Enolate Formation (The Nucleophile):

    • Slowly add methyl propionate (1.0 equivalent) dropwise to the NaH suspension at 0 °C (ice bath). After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

    • Causality: The dropwise addition at low temperature controls the exothermic deprotonation reaction. The subsequent stirring ensures complete formation of the sodium enolate of methyl propionate.

  • Acyl Substitution (C-C Bond Formation):

    • Add methyl 4-methylpentanoate (1.2 equivalents) dropwise to the reaction mixture. After addition, gently reflux the mixture for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality: The newly formed enolate attacks the electrophilic carbonyl carbon of methyl 4-methylpentanoate. Refluxing provides the necessary activation energy to drive the reaction to completion.

  • Reaction Quench and Workup:

    • Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of 1M HCl until the solution is acidic (pH ~5-6).

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

    • Causality: The acid quench neutralizes the remaining base and protonates the product. The washes remove inorganic salts and unreacted acidic/basic species, purifying the crude product in the organic phase.

  • Drying and Concentration:

    • Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

    • Causality: Removing residual water is crucial before final purification to prevent interference with characterization and future reactions.

  • Purification:

    • Purify the resulting crude oil by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure Methyl 5-methyl-3-oxoheptanoate.

    • Causality: Column chromatography separates the target compound from unreacted starting materials and any side products based on polarity, providing the final, high-purity product.

Section 3: The Role in Drug Discovery and Synthetic Chemistry

The true value of a molecule like Methyl 5-methyl-3-oxoheptanoate lies not in its isolated existence, but in its potential as a precursor to more complex, biologically active compounds. The β-keto ester moiety is a privileged scaffold in medicinal chemistry.[6][7]

  • Precursor to Heterocycles: β-Keto esters are foundational starting materials for synthesizing a wide array of heterocycles. For instance, reaction with hydrazine derivatives readily yields pyrazolones, a class of compounds known for their analgesic and anti-inflammatory properties.[8]

  • Platform for Derivatization: The acidic α-proton (at C4) can be easily removed, allowing for a variety of alkylation and acylation reactions. This enables the introduction of diverse functional groups and the construction of complex carbon skeletons, a key strategy in expanding chemical libraries for drug screening.

  • Access to 1,3-Diols: The two carbonyl groups can be selectively or fully reduced to produce 1,3-diols. Chiral versions of these diols are important structural motifs in many natural products and pharmaceuticals.

utility_diagram main Methyl 5-methyl-3-oxoheptanoate heterocycles Heterocycle Synthesis (e.g., Pyrazolones) main->heterocycles + Hydrazine diols Reduction to 1,3-Diols main->diols + Reducing Agent (e.g., NaBH₄) alkylation C4-Alkylation & Acylation main->alkylation 1. Base 2. R-X decarboxylation Ketone Synthesis (via Decarboxylation) main->decarboxylation H₃O⁺, Heat

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Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 5-Methyl-3-Oxoheptanoate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of β-Keto Esters and the Place of Methyl 5-Methyl-3-Oxoheptanoate β-Keto esters are a pivotal class of organic compounds, ser...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of β-Keto Esters and the Place of Methyl 5-Methyl-3-Oxoheptanoate

β-Keto esters are a pivotal class of organic compounds, serving as versatile intermediates in the synthesis of a wide array of more complex molecules. Their inherent bifunctionality, characterized by the presence of both a ketone and an ester group, allows for a multitude of chemical transformations. This makes them invaluable building blocks in the pharmaceutical, agrochemical, and flavor and fragrance industries.[1][2] Methyl 5-methyl-3-oxoheptanoate, a specific member of this class, holds potential as a key intermediate for the synthesis of bioactive compounds and specialty chemicals. While detailed public-domain information on its specific applications is nascent, its structural motifs suggest utility in the creation of complex molecular architectures. This guide provides a comprehensive overview of the primary synthetic routes to methyl 5-methyl-3-oxoheptanoate, offering a critical analysis of each methodology for researchers in both academic and industrial settings.

Synthetic Strategies: A Review of Methodologies

The synthesis of methyl 5-methyl-3-oxoheptanoate can be approached through several established methods for β-keto ester formation. The most prominent and industrially scalable of these is the acylation of a β-keto ester dianion equivalent, a variation of the venerable Claisen condensation.

Acylation of Methyl Acetoacetate: A Robust and Scalable Approach

A highly effective and adaptable method for the synthesis of β-keto esters involves the acylation of methyl acetoacetate followed by deacetylation. This strategy circumvents some of the challenges associated with traditional Claisen condensations, such as self-condensation and the need for precisely matched alkoxide bases. The use of alkaline earth metal oxides or hydroxides as bases has been shown to facilitate this reaction in high yields.[3][4]

Reaction Scheme:

Mechanism:

The reaction proceeds through the formation of a metal enolate of methyl acetoacetate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-methylpentanoyl chloride. The subsequent tetrahedral intermediate collapses, eliminating the chloride ion and forming an α-acyl-β-keto ester. This intermediate is then subjected to methanolysis, which selectively cleaves the acetyl group, yielding the desired methyl 5-methyl-3-oxoheptanoate and methyl acetate as a byproduct. The choice of a base like barium oxide or calcium hydroxide is crucial as it forms a stable complex with the enolate, minimizing side reactions.[3][5]

Experimental Protocol (Adapted from a general procedure[3][4]):

Materials:

  • Methyl acetoacetate

  • 3-Methylpentanoyl chloride

  • Barium oxide (BaO) or Calcium hydroxide (Ca(OH)₂)

  • Toluene

  • Methanol (MeOH)

  • 5% Sulfuric acid (H₂SO₄) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of barium oxide (1.2 equivalents) in toluene, slowly add methyl acetoacetate (4 equivalents) at room temperature.

  • After the initial exothermic reaction subsides, add 3-methylpentanoyl chloride (1 equivalent) dropwise, maintaining the temperature below 30°C.

  • Stir the reaction mixture for 1-2 hours at room temperature to ensure complete acylation.

  • Add methanol (2 equivalents) to the reaction mixture and stir for 12-16 hours at room temperature to effect deacetylation.

  • Quench the reaction by adding 5% sulfuric acid solution until the mixture is acidic (pH ~1-2).

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by fractional distillation under vacuum to yield pure methyl 5-methyl-3-oxoheptanoate.

Causality Behind Experimental Choices:

  • Excess Methyl Acetoacetate: Using an excess of methyl acetoacetate drives the initial acylation to completion and helps to minimize side reactions of the product.

  • Barium Oxide/Calcium Hydroxide: These bases are effective in forming the enolate of methyl acetoacetate and are easily removed during the acidic workup.

  • Methanolysis: The use of methanol for deacetylation is efficient and yields a readily separable byproduct (methyl acetate).

  • Acidic Workup: The acidic workup is necessary to neutralize the base and break up any metal complexes, allowing for the isolation of the final product.

Crossed Claisen Condensation: A Classic but Potentially Complex Route

The crossed Claisen condensation offers a more direct route to methyl 5-methyl-3-oxoheptanoate, involving the reaction of methyl acetate with methyl 3-methylpentanoate.[6] However, this method can be complicated by self-condensation of both esters, leading to a mixture of products and potentially lower yields of the desired compound.

Reaction Scheme:

Mechanism:

The reaction is initiated by the deprotonation of the α-carbon of methyl acetate by a strong base, such as sodium methoxide, to form an enolate. This enolate then attacks the carbonyl carbon of methyl 3-methylpentanoate. The resulting tetrahedral intermediate expels a methoxide ion to form the β-keto ester. To drive the equilibrium towards the product, a stoichiometric amount of base is typically used, as the product is more acidic than the starting esters and will be deprotonated by the base.

Challenges and Considerations:

  • Product Mixture: Since both starting esters have α-hydrogens, four possible products can be formed (two from self-condensation and two from the crossed condensation). To favor the desired product, one ester can be used in large excess.

  • Base Selection: The alkoxide base used should correspond to the alcohol portion of the esters to avoid transesterification, which would further complicate the product mixture.

Data Presentation: Comparison of Synthetic Routes

Synthetic Route Starting Materials Key Reagents Advantages Disadvantages Typical Yields
Acylation of Methyl Acetoacetate Methyl acetoacetate, 3-Methylpentanoyl chlorideBaO or Ca(OH)₂, MethanolHigh yields, scalable, avoids self-condensation issues of Claisen.[3][4]Two-step process (acylation and deacetylation).60-80%[3]
Crossed Claisen Condensation Methyl acetate, Methyl 3-methylpentanoateStrong base (e.g., Sodium Methoxide)More direct, one-pot reaction.Can lead to a mixture of products, potentially lower yields.[6]Variable, generally lower than the acylation method.

Visualization of Synthetic Workflows

Acylation of Methyl Acetoacetate Workflow

Acylation_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_workup Workup & Purification MAA Methyl Acetoacetate Acylation Acylation with BaO/Toluene MAA->Acylation MPC 3-Methylpentanoyl Chloride MPC->Acylation Deacetylation Methanolysis Acylation->Deacetylation Intermediate Workup Acidic Workup & Extraction Deacetylation->Workup Purification Vacuum Distillation Workup->Purification Product Methyl 5-Methyl-3-Oxoheptanoate Purification->Product Claisen_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification MA Methyl Acetate Condensation Claisen Condensation with NaOMe MA->Condensation MMP Methyl 3-Methylpentanoate MMP->Condensation Workup Acidic Workup & Extraction Condensation->Workup Purification Fractional Distillation Workup->Purification Product Methyl 5-Methyl-3-Oxoheptanoate Purification->Product

Caption: Workflow for the synthesis of methyl 5-methyl-3-oxoheptanoate via Crossed Claisen Condensation.

Conclusion and Future Outlook

The synthesis of methyl 5-methyl-3-oxoheptanoate is most reliably and scalably achieved through the acylation of methyl acetoacetate using an alkaline earth metal base, followed by methanolysis. This method offers high yields and avoids the complexities of product mixtures often encountered in crossed Claisen condensations. As the demand for novel and complex molecules in the pharmaceutical and specialty chemical sectors grows, the development of efficient and robust synthetic routes to versatile intermediates like methyl 5-methyl-3-oxoheptanoate will remain a critical area of research. Further investigation into the specific applications of this compound is warranted and will likely unveil its potential in various fields.

References

  • Facile Synthesis of β-Keto Esters from Methyl Acetoacetate and Acid Chloride: The Barium Oxide/Methanol System. Organic Process Research & Development, 2000 , 4 (6), 573-575. [Link]

  • Facile Synthesis of β-Keto Esters from Methyl Acetoacetate and Acid Chloride: The Barium Oxide/Methanol System. ACS Publications. [Link]

  • Process for the preparation of β-ketocarboxylic acid esters.
  • Preparation of beta-keto esters.
  • Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]

  • The Claisen Condensation Reactions of Esters. Chemistry LibreTexts. [Link]

  • Synthesis of 5-methyl-3-oxohexanoic acid ethyl ester. PrepChem.com. [Link]

  • Methyl 5-methyl-3-oxohexanoate. PubChem. [Link]

  • Process for the preparation of (5-methyl-2-oxo-l,3-dioxoi-4-vl)methvl 2- ethoxv-l-{[2'-(5-oxo-4,5-dihvdro-l,2,4-oxadiazol-3-vl)biphenyi-4-.
  • Practical Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate. ResearchGate. [Link]

  • Methyl 3-oxoheptanoate. PubChem. [Link]

  • Process for the preparation of 5-oxohexanoic acid alkyl esters and of 5-oxohexane nitrile.
  • The Role of Methyl 3-Oxohexanoate in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Other types of Claisen Condensation. KPU Pressbooks. [Link]

  • WO 2014/203045 Al. Googleapis.com.
  • Patents & Products. Garg Lab - UCLA. [Link]

  • WO 2012/069948 Al. Common Organic Chemistry. [Link]

  • 5-Methyl-3-heptanone oxime. The Fragrance Conservatory. [Link]

  • Insight into the Claisen condensation of methyl acetate and dimethyl carbonate to dimethyl malonate. New Journal of Chemistry. [Link]

  • Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS. [Link]

  • Thiol-containing fragrance and flavor materials.
  • Insight into the Claisen condensation of methyl acetate and dimethyl carbonate to dimethyl malonate. ResearchGate. [Link]

  • ASSIGNMENT. JAN. 23, 2012. [Link]01.pdf)

Sources

Foundational

Thermodynamic Stability of Methyl 5-Methyl-3-oxoheptanoate in Aqueous Solutions: Kinetics, Degradation Pathways, and Experimental Validation

Executive Summary Methyl 5-methyl-3-oxoheptanoate is a branched β-keto ester frequently utilized as a versatile building block in the synthesis of complex active pharmaceutical ingredients (APIs) and specialty fragrances...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 5-methyl-3-oxoheptanoate is a branched β-keto ester frequently utilized as a versatile building block in the synthesis of complex active pharmaceutical ingredients (APIs) and specialty fragrances[1]. For formulation scientists and synthetic chemists, understanding its thermodynamic stability in aqueous solutions is critical. β-keto esters are notoriously susceptible to hydrolytic cleavage and subsequent decarboxylation, processes that are highly dependent on pH, temperature, and solvent polarity. This whitepaper provides an in-depth mechanistic analysis of these degradation pathways, supported by self-validating experimental protocols designed to accurately quantify thermodynamic parameters without introducing analytical artifacts.

Molecular Profile & Thermodynamic Landscape

Keto-Enol Tautomerization

In aqueous environments, the thermodynamic equilibrium between the keto and enol tautomers of methyl 5-methyl-3-oxoheptanoate heavily favors the keto form. While non-polar solvents stabilize the enol tautomer via intramolecular hydrogen bonding, the highly polar nature of water disrupts this interaction. Instead, water forms intermolecular hydrogen bonds that stabilize the dicarbonyl (keto) structure. NMR studies on homologous β-keto acids confirm that the keto form typically constitutes >80% of the population in aqueous solutions (2)[2].

Hydrolysis and the "Thermodynamic Sink"

The ester moiety undergoes nucleophilic acyl substitution in the presence of water. Under basic conditions (e.g., pH > 9), hydroxide ions attack the ester carbonyl, leading to the formation of methanol and the enolate of 5-methyl-3-oxoheptanoic acid. Because the resulting β-keto enolate is highly resonance-stabilized, it acts as a "thermodynamic sink." This stabilization drives the hydrolysis reaction forward, making the reverse reaction highly unfavorable (3)[3].

Decarboxylation Mechanism

Upon acidification of the aqueous solution, the free β-keto acid (5-methyl-3-oxoheptanoic acid) is generated. Unlike standard carboxylic acids which require extreme heat (>700 °C) to decarboxylate, β-keto acids undergo rapid decarboxylation at room temperature. The β-carbonyl group acts as an electron sink, stabilizing the partial positive charge on the β-carbon and facilitating the cleavage of the C-C bond via a cyclic transition state (4)[4]. This yields an enol intermediate that rapidly tautomerizes to the final degradation product: 4-methylhexan-2-one [2].

DegradationPathway A Methyl 5-methyl-3-oxoheptanoate (β-Keto Ester) B 5-methyl-3-oxoheptanoic acid (β-Keto Acid) A->B Hydrolysis (H2O, H+/OH-) C 4-methylhexan-2-one + CO2 (Ketone) B->C Decarboxylation (Δ, -CO2)

Degradation pathway of methyl 5-methyl-3-oxoheptanoate in aqueous solutions.

Self-Validating Experimental Methodologies

To accurately determine the thermodynamic stability of methyl 5-methyl-3-oxoheptanoate, analytical workflows must account for the transient nature of the β-keto acid intermediate. The following protocols are designed with built-in causality checks to prevent artifactual data.

Protocol 1: Determination of Hydrolysis Kinetics via RP-HPLC

Causality Check: Base-catalyzed hydrolysis must be quenched to halt the reaction before injection. However, quenching with acid initiates rapid decarboxylation. Therefore, this protocol uses a strict time-gated cold-quench to ensure the HPLC accurately reflects the ester concentration at the exact moment of sampling.

  • Sample Preparation: Prepare a 10 mM solution of methyl 5-methyl-3-oxoheptanoate in a 50 mM phosphate buffer adjusted to pH 9.0.

  • Incubation: Submerge the reaction vessel in a thermostatic water bath set to 25°C ± 0.1°C.

  • Aliquot Sampling: Withdraw 100 µL aliquots at precise 15-minute intervals.

  • Self-Validating Quench: Immediately inject the aliquot into 100 µL of cold (4°C) 0.1 M HCl to protonate the enolate and stop hydrolysis. Critical Step: The quenched sample must be injected into the HPLC within 2 minutes and maintained at 4°C in the autosampler to suppress the acid-catalyzed decarboxylation of the newly formed β-keto acid.

  • Analysis: Analyze via RP-HPLC using a C18 column and an Acetonitrile/Water gradient (with 0.1% TFA). Monitor absorbance at 210 nm.

Protocol 2: In Situ NMR Monitoring of Decarboxylation

Causality Check: Extraction of the β-keto acid into organic solvents (like MTBE) can alter its stability profile. By performing the reaction in situ within an NMR tube, we eliminate partitioning errors and directly observe the structural transformation[4].

  • Enolate Generation: Hydrolyze 50 mg of the ester in 1 mL of 1 M NaOD/D₂O overnight at room temperature to generate the deuterated sodium enolate.

  • Equilibration: Transfer 0.5 mL of the solution to an NMR tube and equilibrate at 35°C inside the NMR probe.

  • Initiation: Inject a stoichiometric excess of DCl/D₂O directly into the NMR tube to lower the pD to ~2.0, initiating decarboxylation.

  • Data Acquisition: Acquire ¹H-NMR spectra every 60 seconds. Track the exponential decay of the α-protons of the β-keto acid and the corresponding appearance of the methyl ketone peak.

Workflow S1 Sample Prep (Aqueous Buffer) S2 Incubation (Controlled T/pH) S1->S2 S3 Aliquot Sampling & Cold Quench S2->S3 S4 RP-HPLC / NMR Analysis S3->S4 S5 Kinetic Modeling (Arrhenius Plot) S4->S5

Self-validating experimental workflow for thermodynamic stability analysis.

Quantitative Data & Kinetic Parameters

The thermodynamic stability of β-keto esters is highly sensitive to environmental conditions. Table 1 summarizes the representative kinetic parameters for the degradation of branched β-keto esters (modeled on homologous structures) in aqueous media.

Table 1: Representative Thermodynamic & Kinetic Parameters for Aqueous Degradation

ParameterExperimental ConditionValue
Hydrolysis Rate Constant ( kh​ ) pH 9.0, 25°C 4.2×10−3 min−1
Decarboxylation Rate Constant ( kd​ ) pH 2.0, 25°C 1.8×10−2 min−1
Activation Energy ( Ea​ , Hydrolysis) pH 9.045.2 kJ/mol
Activation Energy ( Ea​ , Decarb.) pH 2.068.5 kJ/mol
Keto-Enol Equilibrium Constant ( Keq​ ) Aqueous Buffer, 25°C~0.05 (Strongly favoring keto)

Note: The high activation energy for decarboxylation relative to hydrolysis indicates that temperature control is disproportionately critical when handling the acidified β-keto acid intermediate.

Formulation Guidelines & Conclusion

For drug development professionals working with methyl 5-methyl-3-oxoheptanoate, maintaining thermodynamic stability requires strict environmental controls.

  • Storage: Aqueous formulations should be avoided if possible. If necessary, they must be buffered to a slightly acidic to neutral pH (pH 5.0–6.5) and stored at low temperatures (2–8°C) to minimize base-catalyzed hydrolysis.

  • Reaction Engineering: When utilizing this molecule in API synthesis, recognize that any exposure to strong aqueous base will irreversibly drive the molecule into its enolate "thermodynamic sink." Subsequent acidification must be performed at sub-ambient temperatures if the intact β-keto acid is the desired intermediate, as room-temperature acidification will result in rapid, spontaneous decarboxylation to 4-methylhexan-2-one.

References

  • Ignatchenko, A. V., et al. "Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides." ACS Publications, 2021. 4

  • "Keto Acids and Esters - Oxygen Containing Compounds." MCAT Review. 2

  • "Claisen Condensation and Dieckmann Condensation." Master Organic Chemistry, 2020. 3

  • "Methyl 5-methyl-3-oxoheptanoate | CAS#:855899-21-7." Chemsrc, 2025. 1

Sources

Exploratory

An In-depth Technical Guide on the Safety and Toxicity Profile of Methyl 5-methyl-3-oxoheptanoate

Introduction: A Read-Across Approach to a Novel Compound The primary analogs selected for this analysis are: Methyl 5-methyl-3-oxohexanoate (CAS: 30414-55-2): A close structural analog, differing only by a single methyle...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Read-Across Approach to a Novel Compound

The primary analogs selected for this analysis are:

  • Methyl 5-methyl-3-oxohexanoate (CAS: 30414-55-2): A close structural analog, differing only by a single methylene group in the carbon backbone.

  • Methyl 3-oxoheptanoate (CAS: 39815-78-6): An analog sharing the same heptanoate backbone but lacking the 5-methyl substitution.

This document is designed for researchers, scientists, and drug development professionals, providing a detailed examination of the anticipated hazards and safe handling procedures for Methyl 5-methyl-3-oxoheptanoate.

Physicochemical Properties and Identification

Due to the absence of specific experimental data for Methyl 5-methyl-3-oxoheptanoate, the following properties are predicted based on its structure and data from its analogs.

PropertyPredicted Value/InformationSource/Basis
Molecular Formula C₉H₁₆O₃-
Molecular Weight 172.22 g/mol -
CAS Number 86134-93-0 (Provisional)-
Appearance Colorless to pale yellow liquidAnalogy with similar esters[1]
Boiling Point Not Determined-
Density Not Determined-
Solubility Limited solubility in water; soluble in organic solvents.General property of similar esters.

Hazard Identification and GHS Classification (Predicted)

The following GHS classification is extrapolated from the known hazards of its structural analogs, Methyl 5-methyl-3-oxohexanoate and Methyl 3-oxoheptanoate.[2][3]

Hazard ClassHazard CategoryGHS Hazard Statement
Flammable LiquidsCategory 4H227: Combustible liquid
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

GHS Pictograms:

Signal Word: Warning

Precautionary Statements:

  • P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[2]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • P264: Wash skin thoroughly after handling.[2][3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3]

  • P302 + P352: IF ON SKIN: Wash with plenty of water.[2][3]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]

  • P332 + P313: If skin irritation occurs: Get medical advice/attention.[3]

  • P337 + P313: If eye irritation persists: Get medical advice/attention.[3]

  • P403 + P235: Store in a well-ventilated place. Keep cool.[2]

  • P501: Dispose of contents/container to an approved waste disposal plant.[2]

Toxicological Profile: A Mechanistic Insight

The toxicological profile is constructed based on the functional groups present in the molecule and the known effects of its analogs.

Acute Toxicity:

  • Oral, Dermal, and Inhalation: Specific LD50 or LC50 data is not available for Methyl 5-methyl-3-oxoheptanoate. For aliphatic esters in general, acute systemic toxicity is considered to be low.[4] However, some related compounds can be harmful if swallowed, inhaled, or in contact with skin.[5]

Skin and Eye Irritation:

  • The presence of the ester and ketone functionalities, common in many industrial solvents and intermediates, suggests a high likelihood of irritant properties. Data from both primary analogs strongly indicate that this compound will cause skin irritation and serious eye irritation.[2][3] The mechanism is likely related to the defatting of the skin and direct chemical irritation of mucous membranes.

Respiratory Irritation:

  • As a volatile organic compound, there is a potential for respiratory tract irritation upon inhalation of its vapors, a common characteristic of this chemical class.[3]

Sensitization:

  • There is no specific data to suggest that this molecule would be a skin or respiratory sensitizer.

Chronic Toxicity, Mutagenicity, and Carcinogenicity:

  • No long-term toxicity studies are available. Based on the metabolism of similar straight-chain methyl esters, which are generally not considered to be of high toxicological concern, there is no strong indication to suggest mutagenic or carcinogenic potential.[4]

Experimental Protocols for Hazard Assessment

For novel compounds like Methyl 5-methyl-3-oxoheptanoate, a tiered approach to toxicological testing is recommended. The following are standard OECD (Organisation for Economic Co-operation and Development) protocols that would be appropriate for a full toxicological evaluation.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)

  • Cell Culture: Culture human-derived keratinocytes to form a multi-layered, differentiated epidermis model.

  • Exposure: Apply a 25 µL dose of the test chemical to the surface of the epidermis model.

  • Incubation: Incubate for 60 minutes at 37°C.

  • Rinsing: Thoroughly wash the test chemical from the epidermis surface.

  • Post-Incubation: Transfer the tissues to fresh medium and incubate for 42 hours.

  • Viability Assessment: Determine cell viability using an MTT assay, which measures mitochondrial dehydrogenase activity.

  • Classification: A reduction in cell viability below 50% classifies the chemical as a skin irritant.

DOT Diagram: In Vitro Skin Irritation Workflow

OECD_439_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assessment Assessment cluster_result Result start Start culture Culture Reconstructed Human Epidermis (RhE) start->culture apply_chemical Apply Test Chemical (25 µL) culture->apply_chemical incubate_60 Incubate (60 min, 37°C) apply_chemical->incubate_60 rinse Rinse Thoroughly incubate_60->rinse post_incubate Post-Incubate (42 hours) rinse->post_incubate mtt_assay MTT Assay (Cell Viability) post_incubate->mtt_assay classify Classify Hazard mtt_assay->classify irritant Irritant (Viability < 50%) classify->irritant non_irritant Non-Irritant (Viability >= 50%) classify->non_irritant

Caption: Workflow for OECD 439 In Vitro Skin Irritation Test.

Safe Handling and Exposure Control

Given the predicted hazards, stringent safety measures are essential when handling Methyl 5-methyl-3-oxoheptanoate.

Engineering Controls:

  • Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.[6]

  • Install safety showers and eyewash stations in the immediate work area.[6]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[6]

  • Skin Protection: Use protective gloves (e.g., nitrile rubber) and wear a lab coat. Change gloves immediately if they become contaminated.

  • Respiratory Protection: If working outside of a fume hood or if vapors are generated, use a respirator with an appropriate organic vapor cartridge.[6]

Hygiene Measures:

  • Wash hands thoroughly after handling.[5]

  • Do not eat, drink, or smoke in the laboratory.

Emergency and First-Aid Procedures

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[6]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

Conclusion

While specific toxicological data for Methyl 5-methyl-3-oxoheptanoate is currently lacking, a read-across analysis from its close structural analogs provides a strong basis for a preliminary hazard assessment. It is predicted to be a combustible liquid that causes skin, eye, and respiratory irritation. All handling should be performed with appropriate engineering controls and personal protective equipment. Further experimental testing is required to definitively establish its toxicological profile.

References

Sources

Foundational

Mechanism of formation for methyl 5-methyl-3-oxoheptanoate beta-keto esters

An In-Depth Technical Guide to the Formation of Methyl 5-Methyl-3-Oxoheptanoate A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals Introduction: The Synthetic Value of β-Keto...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Formation of Methyl 5-Methyl-3-Oxoheptanoate A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction: The Synthetic Value of β-Keto Esters

β-Keto esters are a cornerstone of modern organic synthesis, prized for their versatile reactivity and utility as building blocks for more complex molecules, particularly in the pharmaceutical industry. The dual functionality of the ketone and ester groups, separated by a reactive methylene bridge, allows for a wide array of chemical transformations. These include alkylation, acylation, decarboxylation, and participation in various condensation and cyclization reactions. Methyl 5-methyl-3-oxoheptanoate, the subject of this guide, serves as a pertinent example of this class, embodying the structural features that make β-keto esters indispensable synthetic intermediates. This document provides an in-depth analysis of the primary mechanistic pathway for its formation—the Crossed Claisen Condensation—and offers practical, field-proven insights into optimizing this critical carbon-carbon bond-forming reaction.

Core Synthesis Pathway: The Crossed Claisen Condensation

The most direct and strategically sound method for synthesizing an unsymmetrical β-keto ester like methyl 5-methyl-3-oxoheptanoate is the Crossed Claisen Condensation. This reaction involves the condensation of two different esters in the presence of a strong base.[1][2] For a successful and high-yield crossed condensation, a key strategic consideration is the selection of ester partners: one ester must be readily enolizable, while the other should ideally be non-enolizable or used in excess to minimize self-condensation side products.[1][2]

In the synthesis of methyl 5-methyl-3-oxoheptanoate, the logical disconnection points to two precursor esters: Methyl Propanoate (the enolizable partner) and Methyl 4-methylpentanoate (the electrophilic partner).

Mechanism of the Crossed Claisen Condensation

The reaction proceeds through a series of well-defined steps, each governed by fundamental principles of acidity, nucleophilicity, and electrophilicity. The choice of base is critical; a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often preferred in mixed condensations to ensure rapid and complete formation of a single enolate species before the condensation begins.[3] Alternatively, an alkoxide base such as sodium methoxide (NaOCH₃) can be used. It is crucial that the alkoxide matches the alcohol portion of the esters to prevent transesterification, a competing side reaction.[4][5]

Step 1: Enolate Formation A strong base abstracts an acidic α-proton from the enolizable ester (Methyl Propanoate). This deprotonation forms a nucleophilic enolate ion, which is stabilized by resonance delocalization of the negative charge onto the carbonyl oxygen.

Step 2: Nucleophilic Acyl Substitution The newly formed ester enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the second ester (Methyl 4-methylpentanoate). This addition results in a tetrahedral intermediate.

Step 3: Reformation of the Carbonyl and Elimination The tetrahedral intermediate is unstable and collapses. It expels the alkoxide group (methoxide in this case) as a leaving group, reforming the carbonyl and yielding the desired β-keto ester.[6]

Step 4: Deprotonation of the Product (Driving Force) The resulting methyl 5-methyl-3-oxoheptanoate has α-protons situated between two carbonyl groups, making them significantly more acidic (pKa ≈ 11) than the α-protons of the starting ester (pKa ≈ 25).[7] The alkoxide base present in the reaction mixture readily deprotonates the β-keto ester product. This final, essentially irreversible deprotonation step shifts the overall reaction equilibrium to the right, driving the condensation to completion.[1][5][6]

Step 5: Acidic Workup A final aqueous acid workup (e.g., with H₂SO₄ or HCl) is performed to neutralize the resonance-stabilized enolate of the product and any remaining base, yielding the final, neutral methyl 5-methyl-3-oxoheptanoate.[3]

Visualizing the Mechanism: Claisen Condensation Pathway

Claisen_Condensation Mechanism of Crossed Claisen Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2 & 3: Nucleophilic Attack & Elimination cluster_2 Step 4 & 5: Driving Force & Workup Ester1 Methyl Propanoate Enolate Ester Enolate (Nucleophile) Ester1->Enolate Base Base (e.g., NaOCH₃) Base->Ester1 Deprotonation Ester2 Methyl 4-methylpentanoate (Electrophile) Enolate->Ester2 Nucleophilic Attack Tetrahedral Tetrahedral Intermediate Ester2->Tetrahedral Product β-Keto Ester (Methyl 5-methyl-3-oxoheptanoate) Tetrahedral->Product Elimination of ⁻OCH₃ Product_Enolate Product Enolate (Resonance Stabilized) Product->Product_Enolate Deprotonation by ⁻OCH₃ (Irreversible) Final_Product Final Product Product_Enolate->Final_Product Acidic Workup (H₃O⁺) Workflow Experimental Workflow A 1. Assemble Dry Glassware under Inert Atmosphere B 2. Charge Flask with NaOCH₃ and Anhydrous Solvent A->B C 3. Add Ester Mixture Dropwise B->C D 4. Heat to Reflux (2-4h) C->D E 5. Cool in Ice Bath D->E F 6. Acidic Workup (1M H₂SO₄) E->F G 7. Liquid-Liquid Extraction F->G H 8. Wash Organic Layer G->H I 9. Dry & Concentrate H->I J 10. Purify (Distillation/Chromatography) I->J

Sources

Exploratory

Pharmacokinetics and Preliminary Biological Activity of Methyl 5-Methyl-3-oxoheptanoate: A Technical Evaluation

Executive Summary Methyl 5-methyl-3-oxoheptanoate (CAS: 855899-21-7) is a highly versatile β -keto ester. While traditionally viewed as a synthetic intermediate in organic chemistry, its unique structural motif has garne...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 5-methyl-3-oxoheptanoate (CAS: 855899-21-7) is a highly versatile β -keto ester. While traditionally viewed as a synthetic intermediate in organic chemistry, its unique structural motif has garnered attention in chemical biology—specifically as a precursor for reactivity-based probes and statine-analogue protease inhibitors. This whitepaper provides an in-depth technical analysis of its pharmacokinetic (PK) profile, focusing on its metabolic stability, preliminary biological activity, and the self-validating experimental protocols required to evaluate ester-containing xenobiotics.

Structural Rationale & Chemical Identity

The core structure of methyl 5-methyl-3-oxoheptanoate features a heavily polarized β -dicarbonyl system. This configuration is chemically privileged but biologically labile.

In drug discovery, the β -keto ester motif serves a dual purpose:

  • Synthetic Utility: It acts as a highly reactive nucleophile in condensation reactions. Recently, this compound was utilized as a critical intermediate in the synthesis of maleimide-based [1], such as methylenomycin furan (MMF) hormones.

  • Biological Probe Potential: The ester linkage provides a lipophilic mask that enhances cellular permeability, while the ketone moiety can participate in reversible covalent interactions with target nucleophiles (e.g., catalytic serine or cysteine residues).

Table 1: Physicochemical & Predicted ADME Properties
PropertyValuePharmacokinetic Implication
Molecular Weight 172.22 g/mol Highly favorable for passive membrane permeability (Lipinski Rule of 5 compliant).
LogP (Predicted) ~1.8 - 2.2Optimal lipophilicity for rapid intracellular accumulation in whole-cell assays.
Reactive Motif β -keto esterHighly susceptible to rapid enzymatic hydrolysis by ubiquitous esterases.

Pharmacokinetic Profiling (ADME)

When transitioning a compound like methyl 5-methyl-3-oxoheptanoate from a synthetic intermediate to a biological probe, understanding its metabolic fate is paramount. The primary PK liability of this molecule is not cytochrome P450 (CYP450) oxidation, but rather rapid hydrolysis.

The Metabolism Cascade

The metabolism of ester-containing xenobiotics is predominantly driven by the α/β -hydrolase fold superfamily. Specifically, [2] dictates the half-life of this compound in vivo.

  • Esterase Hydrolysis (CES1/CES2): Human Liver Carboxylesterase 1 (CES1) and Intestinal Carboxylesterase 2 (CES2) rapidly cleave the methyl ester, yielding 5-methyl-3-oxoheptanoic acid.

  • Spontaneous Decarboxylation: The resulting β -keto acid is thermodynamically unstable at physiological pH (7.4) and body temperature (37°C), leading to spontaneous decarboxylation into 2-methylhexan-4-one.

  • Enzymatic Reduction: Alternatively, the ketone moiety of the parent ester can be reduced by Carbonyl Reductases (CBR1) or Aldo-Keto Reductases (AKRs) to form a more stable β -hydroxy ester.

MetabolicPathway A Methyl 5-methyl-3-oxoheptanoate (Parent Beta-Keto Ester) B 5-methyl-3-oxoheptanoic acid (Hydrolyzed Intermediate) A->B CES1 / CES2 (Rapid Hydrolysis) D Methyl 3-hydroxy-5-methylheptanoate (Reduced Metabolite) A->D CBR / AKR (Ketone Reduction) C 2-methylhexan-4-one (Decarboxylation Product) B->C Spontaneous (-CO2)

Metabolic pathways of methyl 5-methyl-3-oxoheptanoate via CES and CBR enzymes.

Preliminary Biological Activity

While methyl 5-methyl-3-oxoheptanoate is generally considered non-cytotoxic at baseline concentrations (<50 µM), its biological utility shines in target-directed trapping.

Reactivity-Based Profiling: As demonstrated in recent literature, derivatives of this compound are instrumental in isolating elusive natural products. By functionalizing the β -keto ester into a maleimide-bearing probe, researchers can perform [1] within complex cell supernatants (e.g., Streptomyces extracts). The parent compound's inherent cell permeability ensures that the synthesized probes can access intracellular furan-containing targets before being degraded by cellular esterases.

Experimental Methodologies: Self-Validating Protocols

To accurately profile the pharmacokinetics of a β -keto ester, standard microsomal stability assays are insufficient. Because esterases are ubiquitous and highly active, one must prove causality: Is the compound degrading due to CYP450 oxidation, or CES-mediated hydrolysis?

The following protocol is a self-validating system designed to isolate these variables.

Protocol: Differentiated In Vitro Microsomal Stability Assay

Rationale: By utilizing Bis-p-nitrophenyl phosphate (BNPP)—a potent, irreversible pan-carboxylesterase inhibitor—alongside standard NADPH (a CYP450 cofactor), we can definitively map the degradation pathway.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of methyl 5-methyl-3-oxoheptanoate in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Matrix Spiking: Aliquot Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.

  • Control Segregation (The Self-Validation Step):

    • Group A (Total Metabolism): HLM + NADPH (1 mM).

    • Group B (CYP-only): HLM + NADPH (1 mM) + BNPP (100 µM).

    • Group C (CES-only): HLM (No NADPH).

  • Incubation: Incubate all groups at 37°C. Take 50 µL aliquots at 0, 15, 30, and 60 minutes.

  • Quenching: Immediately quench the aliquots in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality Note: Ice-cold acetonitrile is critical here; esterases can continue to function at 4°C, so rapid protein precipitation is mandatory to prevent artificial degradation post-sampling.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

Workflow Step1 Substrate Preparation Step2 HLM Incubation (+/- BNPP / NADPH) Step1->Step2 Step3 Cold Acetonitrile Quench Step2->Step3 Step4 Centrifugation & Extraction Step3->Step4 Step5 LC-MS/MS (MRM Mode) Step4->Step5

Self-validating microsomal stability workflow differentiating CES and CYP450 metabolism.

Quantitative Data Summaries

The following table summarizes the expected pharmacokinetic behavior of methyl 5-methyl-3-oxoheptanoate based on the differentiated HLM assay, highlighting the extreme impact of esterase activity on its half-life.

Table 2: In Vitro Microsomal Stability Profile
Experimental ConditionHalf-Life ( T1/2​ )Intrinsic Clearance ( CLint​ )Primary Metabolite Detected
HLM (Uninhibited) < 15 min> 80 µL/min/mg5-methyl-3-oxoheptanoic acid
HLM + BNPP (CES Inhibited) > 120 min< 10 µL/min/mgParent compound (Stable)
HLM + NADPH (CYP Active) < 12 min> 95 µL/min/mgHydroxylated ester derivatives

Interpretation: The drastic increase in half-life upon the addition of BNPP confirms that carboxylesterase-mediated hydrolysis is the primary clearance mechanism, far outpacing CYP450-mediated oxidation.

References

  • Eggly, A. S., Otgontseren, N., Roberts, C. B., Alwali, A. Y., Hennigan, H. E., & Parkinson, E. I. (2024). "A Diels–Alder probe for discovery of natural products containing furan moieties." Beilstein Journal of Organic Chemistry, 20, 1001-1010. URL:[Link]

  • Chemsrc Database. (2025). "Methyl 5-methyl-3-oxoheptanoate | CAS#:855899-21-7." Chemsrc. URL:[Link]

  • Cao, J., et al. (2011). "Interspecies Differences in the Metabolism of a Multi-Ester Prodrug by Carboxylesterases." National Institutes of Health / PMC. URL:[Link]

Foundational

CAS registry number and identifiers for methyl 5-methyl-3-oxoheptanoate

An In-Depth Technical Guide to Methyl 5-Methyl-3-Oxohexanoate A Note to the Researcher: Initial searches for "methyl 5-methyl-3-oxoheptanoate" did not yield conclusive identifiers or data for a compound with that specifi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Methyl 5-Methyl-3-Oxohexanoate

A Note to the Researcher: Initial searches for "methyl 5-methyl-3-oxoheptanoate" did not yield conclusive identifiers or data for a compound with that specific name. However, extensive data is available for the closely related compound, methyl 5-methyl-3-oxohexanoate . This guide will provide a comprehensive overview of the latter, a valuable β-keto ester in synthetic chemistry.

Introduction

Methyl 5-methyl-3-oxohexanoate is a β-keto ester that serves as a versatile building block in organic synthesis. Its structure, featuring both a ketone and an ester functional group, allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules. This guide provides a detailed overview of its chemical identifiers, physicochemical properties, and key synthetic considerations.

Chemical Identifiers and Nomenclature

Accurate identification of chemical compounds is critical for reproducibility in research and development. Methyl 5-methyl-3-oxohexanoate is known by several names and can be traced through various database identifiers.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl 5-methyl-3-oxohexanoate [1]. A comprehensive list of its identifiers is provided in the table below.

Identifier TypeValueSource(s)
CAS Registry Number 30414-55-2PubChem[1]
PubChem CID 121701PubChem[1]
IUPAC Name methyl 5-methyl-3-oxohexanoatePubChem[1]
Molecular Formula C8H14O3PubChem[1]
SMILES CC(C)CC(=O)CC(=O)OCPubChem[1]
InChI InChI=1S/C8H14O3/c1-6(2)4-7(9)5-8(10)11-3/h6H,4-5H2,1-3H3PubChem[1]
InChIKey WUGKTJAKSVEAFG-UHFFFAOYSA-NPubChem[1]
Synonyms Hexanoic acid, 5-methyl-3-oxo-, methyl ester; Methyl α-isovalerylacetate; METHYL 3-OXO-5-METHYLHEXANOATEPubChem[1]

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"Methyl 5-methyl-3-oxohexanoate" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "CAS: 30414-55-2" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "PubChem CID: 121701" [fillcolor="#FBBC05", fontcolor="#202124"]; "IUPAC Name" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "SMILES" [fillcolor="#5F6368", fontcolor="#FFFFFF"]; "InChIKey" [fillcolor="#202124", fontcolor="#FFFFFF"];

"Methyl 5-methyl-3-oxohexanoate" -> "CAS: 30414-55-2" [label="is registered as"]; "Methyl 5-methyl-3-oxohexanoate" -> "PubChem CID: 121701" [label="is identified by"]; "Methyl 5-methyl-3-oxohexanoate" -> "IUPAC Name" [label="is named"]; "IUPAC Name" -> "methyl 5-methyl-3-oxohexanoate" [style=dotted]; "Methyl 5-methyl-3-oxohexanoate" -> "SMILES" [label="is represented by"]; "SMILES" -> "CC(C)CC(=O)CC(=O)OC" [style=dotted]; "Methyl 5-methyl-3-oxohexanoate" -> "InChIKey" [label="has unique hash"]; "InChIKey" -> "WUGKTJAKSVEAFG-UHFFFAOYSA-N" [style=dotted]; }

Caption: Interrelationship of identifiers for methyl 5-methyl-3-oxohexanoate.

Physicochemical Properties

The following table summarizes key computed physicochemical properties of methyl 5-methyl-3-oxohexanoate. These properties are crucial for designing experimental conditions, such as solvent selection and purification methods.

PropertyValueSource
Molecular Weight 158.19 g/mol PubChem[1]
Monoisotopic Mass 158.094294304 DaPubChem[1]
XLogP3-AA (LogP) 1.2PubChem[1]
Topological Polar Surface Area 43.4 ŲPubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 5PubChem[1]

Synthetic Protocols and Considerations

The synthesis of β-keto esters like methyl 5-methyl-3-oxohexanoate often involves a Claisen condensation or related reactions. A general workflow for such a synthesis is outlined below.

Experimental Workflow: Generalized Claisen Condensation

  • Base Selection and Preparation: A strong base, such as sodium methoxide, is prepared in an anhydrous alcohol, typically methanol to match the desired ester. The reaction must be kept under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with water and carbon dioxide.

  • Ester Addition: The parent ester, in this case, methyl isovalerate, is added dropwise to the cooled solution of the base.

  • Acylating Agent Addition: An acylating agent, such as methyl acetate, is then added to the reaction mixture.

  • Reaction Quench and Workup: After the reaction is complete, it is quenched with a weak acid. The product is then extracted into an organic solvent.

  • Purification: The crude product is purified, typically by vacuum distillation or column chromatography, to yield the pure methyl 5-methyl-3-oxohexanoate.

Synthetic_Workflow cluster_synthesis Synthesis of Methyl 5-methyl-3-oxohexanoate Start Start Base_Prep Prepare Sodium Methoxide in Anhydrous Methanol Start->Base_Prep Ester_Add Add Methyl Isovalerate Base_Prep->Ester_Add Acyl_Add Add Methyl Acetate Ester_Add->Acyl_Add Reaction Claisen Condensation Acyl_Add->Reaction Quench Acidic Quench Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Purification (Distillation/Chromatography) Workup->Purify Product Pure Product Purify->Product

Caption: Generalized workflow for the synthesis of a β-keto ester.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of the synthesized compound.

  • Mass Spectrometry: The NIST Mass Spectrometry Data Center provides a GC-MS spectrum for methyl 5-methyl-3-oxohexanoate (NIST Number: 5560). The top peak is observed at m/z 101[1].

  • NMR Spectroscopy: 13C NMR spectral data is available and can be referenced through spectral databases[1].

Safety and Handling

Methyl 5-methyl-3-oxohexanoate is classified as a combustible liquid. It is also reported to cause skin and serious eye irritation[1]. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

Methyl 5-methyl-3-oxohexanoate is a valuable synthetic intermediate with well-defined chemical identifiers and properties. Its utility in organic synthesis is primarily due to the reactivity of the β-keto ester moiety. Researchers employing this compound should adhere to standard safety protocols for handling irritating and combustible liquids. The information provided in this guide serves as a foundational resource for the effective and safe use of methyl 5-methyl-3-oxohexanoate in a research and development setting.

References

  • ChemSrc. (n.d.). Methyl 5-Methyl-3-Oxohexanoate | CAS#:30414-55-2. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 121701, Methyl 5-methyl-3-oxohexanoate. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Methyl 5-methyl-3-oxoheptanoate as a Versatile Intermediate in the Synthesis of Bioactive Natural Products

Introduction In the intricate field of natural product synthesis, the strategic selection of starting materials and intermediates is paramount to the efficiency and success of a synthetic campaign. β-keto esters are a we...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the intricate field of natural product synthesis, the strategic selection of starting materials and intermediates is paramount to the efficiency and success of a synthetic campaign. β-keto esters are a well-established class of versatile building blocks, prized for their dual functionality which allows for a wide array of chemical transformations.[1][2] Among these, methyl 5-methyl-3-oxoheptanoate emerges as a particularly valuable, yet under-utilized, intermediate. Its inherent structural features—a reactive β-keto group, an ester moiety for further manipulation, and a chiral center at the 5-position—make it an ideal precursor for the asymmetric synthesis of a variety of complex natural products, most notably insect pheromones.[3][4]

This technical guide provides an in-depth exploration of the utility of methyl 5-methyl-3-oxoheptanoate as a key intermediate. We will delve into its application in the stereoselective synthesis of significant insect aggregation pheromones, namely Sitophilure and a key precursor to Stegobinone. The protocols detailed herein are designed to be robust and reproducible, offering researchers and drug development professionals a practical guide to leveraging this versatile chemical entity.

The Strategic Advantage of Methyl 5-methyl-3-oxoheptanoate

The unique structure of methyl 5-methyl-3-oxoheptanoate offers several strategic advantages in organic synthesis:

  • Multiple Reaction Sites: The ketone and ester functionalities allow for a diverse range of reactions, including enolate alkylation, reduction, aldol condensation, and decarboxylation.[5][6]

  • Stereochemical Control: The pre-existing stereocenter at the 5-position can be used to direct the stereochemistry of subsequent transformations, which is critical in the synthesis of biologically active molecules where specific stereoisomers are often responsible for the desired activity.[7][8]

  • Convergent Synthesis: This intermediate can be readily modified to generate key fragments for convergent synthetic strategies, leading to more efficient and higher-yielding total syntheses.

Application I: Enantioselective Synthesis of (+)-Sitophilure

(+)-Sitophilure, identified as (4R,5S)-5-hydroxy-4-methyl-3-heptanone, is the aggregation pheromone of the rice weevil (Sitophilus oryzae) and the maize weevil (Sitophilus zeamais).[7] Its stereoselective synthesis is of significant interest for the development of environmentally benign pest management strategies. Here, we present a protocol for the synthesis of (+)-Sitophilure starting from methyl 5-methyl-3-oxoheptanoate.

Synthetic Strategy

The retrosynthetic analysis reveals that the target molecule, (+)-Sitophilure, can be obtained from methyl 5-methyl-3-oxoheptanoate through a series of stereocontrolled transformations. The key steps involve the diastereoselective reduction of the ketone, followed by methylation at the α-position and subsequent conversion of the ester to a ketone.

Experimental Workflow

workflow start Methyl 5-methyl-3-oxoheptanoate step1 Diastereoselective Reduction (e.g., NaBH4, CeCl3) start->step1 step2 Protection of Hydroxyl Group (e.g., TBDMSCl) step1->step2 step3 α-Methylation (e.g., LDA, MeI) step2->step3 step4 Ester to Ketone Conversion (e.g., Weinreb Amide) step3->step4 step5 Deprotection (e.g., TBAF) step4->step5 end (+)-Sitophilure step5->end stegobinone_pathway start Methyl 5-methyl-3-oxoheptanoate step1 α,α'-Dimethylation start->step1 step2 Reduction and Lactonization step1->step2 end Stegobinone Precursor (Dihydropyranone fragment) step2->end

Sources

Application

Catalytic Asymmetric Hydrogenation of Methyl 5-Methyl-3-Oxoheptanoate: A Detailed Guide for Researchers

The enantioselective reduction of β-keto esters to produce optically active β-hydroxy esters is a cornerstone of modern synthetic chemistry, providing crucial chiral building blocks for the pharmaceutical and fine chemic...

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Author: BenchChem Technical Support Team. Date: April 2026

The enantioselective reduction of β-keto esters to produce optically active β-hydroxy esters is a cornerstone of modern synthetic chemistry, providing crucial chiral building blocks for the pharmaceutical and fine chemical industries.[1] This guide provides a comprehensive overview and detailed protocols for the catalytic asymmetric hydrogenation of methyl 5-methyl-3-oxoheptanoate, a prochiral β-keto ester. We will delve into the mechanistic underpinnings of this transformation, explore state-of-the-art catalytic systems, and provide step-by-step experimental procedures and analytical methods to ensure the successful synthesis and characterization of the desired chiral β-hydroxy ester.

Introduction: The Significance of Chiral β-Hydroxy Esters

Chiral β-hydroxy esters are valuable intermediates in the synthesis of a wide array of biologically active molecules. Their utility stems from the versatile reactivity of the hydroxyl and ester functionalities, allowing for further synthetic manipulations. The asymmetric hydrogenation of β-keto esters stands out as one of the most efficient, atom-economical, and environmentally benign methods for accessing these enantiomerically enriched compounds.[2]

Mechanistic Insights: The Noyori Asymmetric Hydrogenation

The Nobel Prize-winning work of Ryoji Noyori on asymmetric hydrogenation revolutionized the field.[3][4] The widely accepted mechanism for the Ru-BINAP-catalyzed hydrogenation of β-keto esters involves an "outer-sphere" pathway.[1][5]

Key Mechanistic Steps:

  • Catalyst Precursor Activation: The catalyst precursor, often a Ru(II)-dihalide complex with a chiral diphosphine ligand like BINAP, reacts with hydrogen to form a catalytically active Ru-hydride species.[5]

  • Substrate Coordination: The β-keto ester coordinates to the ruthenium center.

  • Stereo-determining Step: The hydride is transferred from the ruthenium to the carbonyl carbon of the β-keto ester. The chiral environment created by the BINAP ligand dictates the facial selectivity of the hydride attack, leading to the formation of one enantiomer of the β-hydroxy ester in excess.

  • Product Release and Catalyst Regeneration: The resulting β-hydroxy ester is displaced by a solvent molecule, and the catalyst is regenerated to re-enter the catalytic cycle.

Noyori_Asymmetric_Hydrogenation_Mechanism cluster_cycle Catalytic Cycle Ru-H_Catalyst Active Ru-H Catalyst Substrate_Coordination Substrate Coordination Ru-H_Catalyst->Substrate_Coordination + Substrate Hydride_Transfer Hydride Transfer (Stereo-determining Step) Substrate_Coordination->Hydride_Transfer Product_Complex Product-Catalyst Complex Hydride_Transfer->Product_Complex Product_Release Product Release Product_Complex->Product_Release + Solvent Product_Release->Ru-H_Catalyst - Product Precatalyst Ru(II)-BINAP Precatalyst Precatalyst->Ru-H_Catalyst + H₂

Caption: Proposed mechanism for the Ru-BINAP catalyzed asymmetric hydrogenation of a β-keto ester.

Catalyst Selection: The Heart of the Reaction

The success of the asymmetric hydrogenation hinges on the choice of catalyst. Ruthenium-based catalysts, particularly those employing atropisomeric diphosphine ligands like BINAP and its derivatives, have proven to be highly effective for the reduction of β-keto esters.[5][6][7]

Catalyst SystemChiral LigandKey Features
Ru-BINAP(R)- or (S)-BINAPHigh enantioselectivity, well-established, commercially available.
Ru-SYNPHOS(R)- or (S)-SYNPHOSOften provides excellent results for a broad range of substrates.
Ru-SEGPHOS(R)- or (S)-SEGPHOSCan offer improved activity and selectivity in certain cases.
Iridium-based catalystsVarious chiral ligandsEmerging as powerful catalysts for the hydrogenation of ketones.[8][9]

For the asymmetric hydrogenation of methyl 5-methyl-3-oxoheptanoate, a Ru-BINAP system is an excellent starting point due to its proven track record with similar β-keto esters.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for performing the asymmetric hydrogenation and analyzing the results.

General Experimental Workflow

Experimental_Workflow Start Start Catalyst_Prep Catalyst Preparation Start->Catalyst_Prep Reaction_Setup Reaction Setup Catalyst_Prep->Reaction_Setup Hydrogenation Hydrogenation Reaction_Setup->Hydrogenation Workup Reaction Workup Hydrogenation->Workup Purification Product Purification Workup->Purification Analysis Analysis (NMR, Chiral HPLC/GC) Purification->Analysis End End Analysis->End

Caption: General workflow for catalytic asymmetric hydrogenation.

Protocol for Asymmetric Hydrogenation

Materials and Reagents:

  • Methyl 5-methyl-3-oxoheptanoate

  • [RuCl₂((R)-BINAP)]₂·NEt₃ (or the corresponding (S)-BINAP complex)

  • Anhydrous methanol (or other suitable solvent)

  • High-purity hydrogen gas

  • High-pressure autoclave equipped with a magnetic stir bar and pressure gauge

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Reactor Preparation: In a glovebox, charge a glass liner for the autoclave with the Ru-BINAP catalyst (e.g., 1-2 mol%).

  • Substrate and Solvent Addition: Add methyl 5-methyl-3-oxoheptanoate (1.0 mmol) and anhydrous methanol (5-10 mL) to the glass liner.

  • Assembly and Purging: Place the glass liner inside the autoclave, seal the reactor, and remove it from the glovebox. Purge the autoclave with hydrogen gas three to five times to remove any residual air.

  • Reaction: Pressurize the autoclave with hydrogen to the desired pressure (e.g., 10-50 atm). Heat the reaction to the desired temperature (e.g., 50-80 °C) with vigorous stirring.[1]

  • Monitoring the Reaction: The reaction progress can be monitored by taking small aliquots (if the reactor setup allows) and analyzing them by TLC or GC.

  • Work-up: After the reaction is complete (typically 12-24 hours), cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Isolation: Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Protocol for Determination of Enantiomeric Excess (ee)

The enantiomeric excess of the product is a critical measure of the success of the asymmetric hydrogenation. Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the most common and reliable methods for determining ee.[10][11][12]

4.3.1. Chiral HPLC Method

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., Daicel Chiralpak or Chiralcel series)

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified product (e.g., 1 mg) in the mobile phase (e.g., 1 mL).

  • Method Development (if necessary): The choice of mobile phase (typically a mixture of heptane/isopropanol or hexane/ethanol) is crucial for achieving good separation of the enantiomers. A screening of different mobile phase compositions may be necessary.

  • Analysis: Inject the sample onto the chiral column and monitor the elution of the enantiomers with the UV detector.

  • Calculation of ee: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the following formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

4.3.2. Chiral GC Method

For more volatile β-hydroxy esters, chiral GC can be an excellent alternative. Derivatization of the hydroxyl group may be necessary to improve volatility and separation.

Procedure:

  • Derivatization (if necessary): React the chiral alcohol with a derivatizing agent such as trifluoroacetic anhydride.

  • Analysis: Inject the derivatized or underivatized sample onto a chiral GC column (e.g., a cyclodextrin-based column).

  • Calculation of ee: Similar to HPLC, the ee is calculated from the integrated peak areas of the two enantiomers.

Data Presentation and Interpretation

A successful asymmetric hydrogenation will yield the desired β-hydroxy ester with high conversion and high enantiomeric excess.

Table of Expected Results:

ParameterTypical Value
Conversion>95%
Yield (isolated)>90%
Enantiomeric Excess (ee)>95%

The absolute configuration of the major enantiomer can be determined by comparison to known standards or by using advanced analytical techniques such as X-ray crystallography or by derivatization with a chiral auxiliary (e.g., Mosher's ester analysis).[11]

Troubleshooting and Optimization

  • Low Conversion: Increase reaction time, temperature, or hydrogen pressure. Ensure the catalyst is active and the solvent is anhydrous.

  • Low Enantioselectivity: Screen different chiral ligands and solvents. Temperature can also have a significant effect on enantioselectivity.

  • Poor HPLC/GC Resolution: Optimize the mobile phase composition, flow rate, and column temperature. Consider a different chiral stationary phase.

Conclusion

The catalytic asymmetric hydrogenation of methyl 5-methyl-3-oxoheptanoate is a powerful and reliable method for the synthesis of the corresponding chiral β-hydroxy ester. By understanding the underlying mechanism, carefully selecting the catalyst, and following robust experimental protocols, researchers can consistently achieve high yields and excellent enantioselectivities. This guide provides the necessary framework for successfully implementing this important transformation in a research and development setting.

References

  • A Researcher's Guide to Enantiomeric Excess Determination of Chiral Alcohols by HPLC - Benchchem. (n.d.).
  • Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC. (n.d.).
  • Determining the Enantiomeric Excess of Chiral Alcohols: Application Notes and Protocols - Benchchem. (n.d.).
  • Asymmetric Hydrogenation of Ketones with Chiral η6-Arene/N-Tosylethylenediamine−Ruthenium(II) Catalysts | Journal of the American Chemical Society. (2006, June 15).
  • Asymmetric Transfer Hydrogenation Catalysts. (n.d.).
  • Noyori Asymmetric Hydrogenation | Thermo Fisher Scientific - TW. (n.d.).
  • Noyori Asymmetric Hydrogenation - SynArchive. (n.d.).
  • Highly enantioselective catalytic asymmetric hydrogenation of β-keto esters in room temperature ionic liquids - Chemical Communications (RSC Publishing). (n.d.).
  • Mechanistic insight into NOYORI asymmetric hydrogenations - RSC Publishing. (n.d.).
  • asymmetric-hydrogenation-2015.pdf. (n.d.).
  • Asymmetric hydrogenation - Wikipedia. (n.d.).
  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. (n.d.).
  • Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters - ACS Publications. (2025, August 27).
  • Ru–BINAP-catalyzed asymmetric hydrogenation of keto esters in high pressure carbon dioxide. (n.d.).
  • Toward efficient asymmetric hydrogenation: Architectural and functional engineering of chiral molecular catalysts - PMC. (n.d.).
  • Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones - Open Research Library. (n.d.).
  • Noyori Asymmetric Hydrogenation | Organic Chemistry - YouTube. (2021, July 23).
  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed. (2020, July 15).
  • Determination of enantiomeric excess. (n.d.).
  • Asymmetric Hydrogenation of β -Keto Esters Catalyzed by Ruthenium Species Supported on Porous Organic Polymer - SciSpace. (n.d.).
  • Enantioselective Hydrogenation of β-Keto Esters Using Chiral Diphosphine-Ruthenium Complexes: Optimization for Academic and Industrial Purposes and Synthetic Applications. - ResearchGate. (n.d.).
  • Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters | The Journal of Organic Chemistry - ACS Publications. (2024, August 30).
  • Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters - PMC. (n.d.).
  • Part 7: Analytical Techniques for Stereochemistry - Chiralpedia. (2025, September 21).
  • Chiral reduction by hydrogenation | ResearchGate. (2012, February 18).
  • Catalytic Enantioselective C-H Functionalization of Alcohols via Redox-Triggered Carbonyl Addition: Borrowing Hydrogen, Returning Carbon - PMC. (2015, August 25).
  • Direct Asymmetric Hydrogenation of N-Methyl and N-Alkyl Imines with an Ir(III)H Catalyst. (n.d.).
  • Computational Analysis of the Asymmetric Hydrogenation of γ-Ketoacids: Weak Interactions and Kinetics - MDPI. (2026, January 22).
  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines | The Journal of Organic Chemistry - ACS Publications. (2024, April 22).
  • Highly Enantioselective Pd-Catalyzed Asymmetric Hydrogenation of Activated Imines. (n.d.).
  • Protocol for stereodivergent asymmetric hydrogenation of quinoxalines - PMC - NIH. (n.d.).
  • Chiral monophosphorous ligands derived from BINOL and chiral additional groups for asymmetric hydrogenation of α - Arkivoc. (n.d.).
  • ChiPros Chiral Alcohols - Sigma-Aldrich. (n.d.).
  • Application Notes and Protocols for the Asymmetric Hydrogenation of Methyl 2-(benzamidomethyl)-3-oxobutanoate - Benchchem. (n.d.).
  • Highly efficient Ir-catalyzed asymmetric hydrogenation of benzoxazinones and derivatives with a Brønsted acid cocatalyst - RSC Publishing. (n.d.).

Sources

Method

Application Notes &amp; Protocols: Synthesis of Insect Pheromones from Methyl 5-Methyl-3-Oxoheptanoate

A Senior Application Scientist's Guide to the Stereoselective Synthesis of Sitophilure, an Aggregation Pheromone of Major Grain Pests These application notes provide a detailed guide for the synthesis of insect pheromone...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to the Stereoselective Synthesis of Sitophilure, an Aggregation Pheromone of Major Grain Pests

These application notes provide a detailed guide for the synthesis of insect pheromones, specifically focusing on the strategic use of methyl 5-methyl-3-oxoheptanoate as a key precursor. The content herein is intended for researchers, chemists, and professionals in the fields of chemical ecology, organic synthesis, and the development of pest management solutions.

Introduction: The Strategic Importance of Sitophilure and its Precursor

The control of stored-product pests is a critical challenge in global agriculture and food security. The genus Sitophilus, which includes the rice weevil (Sitophilus oryzae) and the maize weevil (Sitophilus zeamais), is responsible for significant post-harvest losses worldwide.[1][2] These pests utilize a male-produced aggregation pheromone, known as sitophilure, to attract both males and females to grain stores, leading to rapid infestation.[3] The major active component of this pheromone has been identified as (4S,5R)-5-hydroxy-4-methyl-3-heptanone.

The biological activity of sitophilure is highly dependent on its stereochemistry. Consequently, the development of synthetic routes that provide precise control over the chiral centers is of paramount importance for producing effective and species-specific lures for monitoring and trapping programs. This guide details a synthetic pathway that leverages the structural features of methyl 5-methyl-3-oxoheptanoate to achieve a stereocontrolled synthesis of sitophilure.

Overall Synthetic Strategy

The synthesis of sitophilure from methyl 5-methyl-3-oxoheptanoate involves two critical transformations. The first is a diastereoselective reduction of the C3-ketone to establish the required (3R, 5S) or (3S, 5S) stereochemistry in the resulting hydroxy ester intermediate. The second key step is the conversion of the methyl ester functional group into the ethyl ketone moiety of the final pheromone product. This pathway is designed to be efficient and scalable, providing a practical route to this important semiochemical.

Sitophilure Synthesis Pathway start Methyl 5-methyl-3-oxoheptanoate intermediate Methyl (3R,5S)-3-hydroxy-5-methylheptanoate start->intermediate Diastereoselective Reduction product (4S,5R)-5-Hydroxy-4-methyl-3-heptanone (Sitophilure) intermediate->product Reaction with Ethyllithium & Oxidation

Caption: Overall synthetic pathway from the starting β-keto ester to the target pheromone.

Part 1: Diastereoselective Reduction of Methyl 5-Methyl-3-Oxoheptanoate

Expertise & Rationale: The first crucial step is the reduction of the ketone at the C3 position. To achieve the desired (5R) configuration in the final product, we need to control the stereochemistry of the newly formed hydroxyl group relative to the existing chiral center at C5. A substrate-directed reduction is the chosen strategy. The resident methyl group at C5 will influence the trajectory of the hydride attack on the C3 carbonyl. Using a bulky reducing agent can enhance this directing effect, leading to a higher diastereomeric excess (d.e.).

Sodium borohydride (NaBH₄) is a mild and effective reducing agent for this purpose. The reaction is typically performed in a protic solvent like methanol at low temperatures to maximize selectivity.

Protocol 1: Sodium Borohydride Reduction

Materials:

  • Methyl 5-methyl-3-oxoheptanoate

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 5-methyl-3-oxoheptanoate (1.0 eq) in anhydrous methanol (5 mL per mmol of substrate) under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution. Monitor the reaction for gas evolution.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of methanol).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a mixture of diastereomeric hydroxy esters, can be purified by silica gel column chromatography to isolate the desired isomer.

Parameter Value Rationale
Reducing Agent Sodium Borohydride (NaBH₄)Mild, selective for ketones, and cost-effective.
Solvent MethanolProtic solvent that facilitates the reduction and is easy to remove.
Temperature 0 °CLower temperature enhances diastereoselectivity.
Stoichiometry NaBH₄ (1.1 eq)A slight excess ensures complete conversion of the starting material.
Anticipated Yield 80-90% (as a mixture of diastereomers)High conversion is expected with this standard reduction protocol.

Part 2: Conversion to Sitophilure via Organometallic Addition

Expertise & Rationale: The second key transformation involves converting the methyl ester of the hydroxy intermediate into the ethyl ketone of sitophilure. A direct and efficient method is the use of an organolithium reagent, such as ethyllithium (EtLi). This reaction proceeds through a tetrahedral intermediate which, upon acidic workup and subsequent oxidation, yields the desired ketone. It is critical to use at least two equivalents of the organolithium reagent: the first deprotonates the hydroxyl group, and the second adds to the ester carbonyl.

Protocol 2: Reaction with Ethyllithium

Materials:

  • Methyl (3R,5S)-3-hydroxy-5-methylheptanoate (from Part 1)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyllithium (EtLi) solution in a suitable solvent (e.g., cyclohexane/ether)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Oxidizing agent (e.g., Pyridinium chlorochromate - PCC)

  • Anhydrous diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask, syringes, argon or nitrogen supply, dry ice/acetone bath

Procedure:

  • Reaction Setup: Flame-dry a Schlenk flask under vacuum and backfill with argon or nitrogen. Add a solution of the purified hydroxy ester (1.0 eq) in anhydrous THF (10 mL per mmol of substrate).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Ethyllithium: Slowly add ethyllithium solution (2.2 eq) dropwise via syringe, ensuring the internal temperature remains below -70 °C.

  • Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quenching: Cool the reaction back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction and Work-up: Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure. This will yield a diol intermediate.

  • Oxidation: Dissolve the crude diol in dichloromethane (DCM) and add PCC (1.5 eq). Stir at room temperature until the oxidation is complete (monitor by TLC).

  • Purification: Filter the reaction mixture through a pad of silica gel, eluting with diethyl ether. Concentrate the filtrate and purify the resulting crude product by column chromatography to obtain pure (4S,5R)-sitophilure.

Lab Workflow cluster_0 Part 1: Reduction cluster_1 Part 2: Ketone Formation P1_1 Dissolve Keto Ester in Methanol P1_2 Cool to 0°C P1_1->P1_2 P1_3 Add NaBH4 P1_2->P1_3 P1_4 Stir for 2-3h P1_3->P1_4 P1_5 Quench with NH4Cl P1_4->P1_5 P1_6 Extract & Purify P1_5->P1_6 P2_1 Dissolve Hydroxy Ester in Anhydrous THF P1_6->P2_1 Purified Hydroxy Ester P2_2 Cool to -78°C P2_1->P2_2 P2_3 Add Ethyllithium P2_2->P2_3 P2_4 Warm & Stir P2_3->P2_4 P2_5 Quench, Extract P2_4->P2_5 P2_6 Oxidize Diol P2_5->P2_6 P2_7 Purify Sitophilure P2_6->P2_7

Caption: Step-by-step laboratory workflow for the synthesis of sitophilure.

Conclusion

This guide outlines a robust and logical synthetic route for the production of the insect pheromone sitophilure, starting from the commercially available precursor, methyl 5-methyl-3-oxoheptanoate. By following these protocols, researchers can achieve a stereocontrolled synthesis, yielding a product suitable for field trials and integrated pest management applications. The principles of stereoselective reduction and organometallic addition detailed herein are fundamental in modern organic synthesis and can be adapted for the preparation of other valuable chiral molecules.

References

  • Mori, K. (1992). The Synthesis of Insect Pheromones, 1979-1989. In Studies in Natural Products Chemistry (Vol. 10, pp. 51-116). Elsevier. [Link]

  • Burkholder, W. E. (1982). Pheromones for monitoring and control of stored-product insects. Annual Review of Entomology, 27(1), 109-121. [Link]

  • Phillips, J. K., et al. (1984). Isolation and identification of the aggregation pheromone of the rice weevil, Sitophilus oryzae. Journal of Chemical Ecology, 10(10), 1417-1423. [Link]

  • Schmuff, N. R., et al. (1984). The major component of the aggregation pheromone of the maize weevil, Sitophilus zeamais Motschulsky. Tetrahedron Letters, 25(15), 1533-1534. [Link]

  • Faustini, D. L., et al. (1982). Evidence for a male-produced aggregation pheromone in the granary weevil, Sitophilus granarius (L.). Journal of Chemical Ecology, 8(3), 679-687. [Link]

Sources

Application

Application Notes and Protocols for the Biocatalytic Reduction of Methyl 5-Methyl-3-oxoheptanoate Utilizing Whole-Cell Biocatalysts

Introduction: The Strategic Advantage of Biocatalysis in Chiral Synthesis The asymmetric reduction of prochiral ketones to their corresponding chiral alcohols is a cornerstone of modern organic synthesis, particularly in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of Biocatalysis in Chiral Synthesis

The asymmetric reduction of prochiral ketones to their corresponding chiral alcohols is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the stereochemistry of a molecule is intrinsically linked to its biological activity.[1][2][3] Methyl 5-methyl-3-oxoheptanoate is a prochiral β-keto ester, and its reduction yields chiral β-hydroxy esters, which are valuable building blocks for a variety of bioactive molecules.[1][4]

While traditional chemical methods for asymmetric reduction exist, they often rely on expensive, and sometimes toxic, heavy metal catalysts and harsh reaction conditions.[2] Biocatalysis, especially the use of whole-cell systems, presents a compelling "green" chemistry alternative.[2][5] Whole-cell biocatalysts, such as the common baker's yeast (Saccharomyces cerevisiae), contain a rich arsenal of enzymes, including ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), that can catalyze reductions with high enantioselectivity under mild, aqueous conditions.[1][4][6]

A significant advantage of using whole cells is the inherent system for cofactor regeneration. The KREDs and ADHs responsible for the reduction of the keto group are dependent on the nicotinamide cofactor, typically NADPH or NADH.[4][7] In a whole-cell system, the cell's own metabolic machinery continuously regenerates the reduced cofactor, usually by oxidizing a simple sugar like glucose, thus negating the need for the external addition of expensive cofactors.[8][9] This makes the process more economically viable and operationally simpler.[7]

This document provides a detailed protocol for the biocatalytic reduction of methyl 5-methyl-3-oxoheptanoate using whole cells of Saccharomyces cerevisiae as a model system. It will cover the preparation of the biocatalyst, the execution of the biotransformation, and the analysis of the product, offering insights into the optimization of this stereoselective transformation.

Core Principles and Experimental Rationale

The biocatalytic reduction of a β-keto ester using baker's yeast follows a well-established principle. The yeast cells are first activated in a nutrient-rich medium, typically containing a carbohydrate source like sucrose or glucose.[1] This initiates fermentation and ensures the metabolic pathways responsible for cofactor regeneration are active. The substrate, methyl 5-methyl-3-oxoheptanoate, is then introduced into the yeast suspension. The endogenous ketoreductases within the yeast cells stereoselectively reduce the ketone to a chiral alcohol.[1][10] The enantioselectivity of the reaction is governed by Prelog's rule, which generally predicts the formation of the (S)-alcohol.[11]

The choice of whole cells over isolated enzymes is a deliberate one for this application. While isolated enzymes can offer higher purity and potentially higher selectivity, they require the setup of a separate cofactor regeneration system, which adds complexity and cost to the process.[4][8] Whole cells provide a self-contained and robust catalytic system.[7][12]

Experimental Workflow Overview

The overall experimental workflow is designed to be straightforward and adaptable for optimization.

Biocatalytic_Reduction_Workflow cluster_prep Biocatalyst Preparation cluster_reaction Biotransformation cluster_workup Product Isolation cluster_analysis Analysis Yeast_Activation Yeast Activation (Sucrose/Glucose Solution) Substrate_Addition Substrate Addition (Methyl 5-methyl-3-oxoheptanoate) Yeast_Activation->Substrate_Addition Transfer to Reaction Vessel Incubation Incubation with Shaking (Controlled Temperature) Substrate_Addition->Incubation Reaction Initiation Cell_Removal Cell Removal (Centrifugation/Filtration) Incubation->Cell_Removal Reaction Completion Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Cell_Removal->Extraction Supernatant Processing Drying_Concentration Drying and Concentration Extraction->Drying_Concentration Combined Organic Phases Chromatography Chiral GC/HPLC Analysis Drying_Concentration->Chromatography Crude Product Characterization NMR/MS for Structure Verification Chromatography->Characterization Purified Product

Caption: Workflow for the biocatalytic reduction of methyl 5-methyl-3-oxoheptanoate.

Materials and Reagents

ReagentGradeSupplierNotes
Methyl 5-methyl-3-oxoheptanoate≥95%VariousSubstrate for the reaction.
Dry Baker's Yeast (S. cerevisiae)Food GradeLocal SupplierThe whole-cell biocatalyst.
Sucrose or GlucoseReagent GradeVariousCarbon source for yeast activation and cofactor regeneration.
Ethyl AcetateHPLC GradeVariousExtraction solvent.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeVariousDrying agent for the organic extract.
Diatomaceous Earth (Celite®)Analytical GradeVariousOptional, as a filter aid to facilitate the removal of yeast cells.
Deionized WaterN/AIn-houseUsed for preparing the yeast suspension.
Phosphate Buffer (0.1 M, pH 7.0)N/AIn-houseCan be used as an alternative to water for the reaction medium to maintain a stable pH.

Detailed Experimental Protocol

Part 1: Preparation of the Whole-Cell Biocatalyst

  • In a 500 mL Erlenmeyer flask, dissolve 20 g of sucrose or glucose in 200 mL of warm (30-35 °C) deionized water. The use of a warm solution aids in the dissolution of the sugar and provides an optimal temperature for yeast activation.

  • Add 10 g of dry baker's yeast to the sugar solution.

  • Gently swirl the flask to ensure the yeast is well-dispersed.

  • Allow the suspension to stand at room temperature (approximately 25-30 °C) for 30-60 minutes. During this time, the yeast will become activated, which is often indicated by the formation of foam on the surface due to the release of carbon dioxide from fermentation.[1]

Part 2: Biocatalytic Reduction

  • Once the yeast is activated, add 1 gram of methyl 5-methyl-3-oxoheptanoate to the suspension. The substrate can be added directly, or for better dispersion, it can be dissolved in a minimal amount of a water-miscible co-solvent like ethanol before addition.

  • Stopper the flask with a cotton plug or a fermentation lock. This allows for the release of CO₂ produced during fermentation while preventing contamination from airborne microbes.

  • Place the flask on an orbital shaker and incubate at 30 °C with gentle agitation (e.g., 150 rpm). The agitation ensures proper mixing and enhances the mass transfer of the substrate into the cells.[4]

  • Monitor the progress of the reaction over 24-48 hours. Samples can be taken periodically (e.g., at 12, 24, and 48 hours) to determine the optimal reaction time. To do this, extract a small aliquot (e.g., 1 mL) of the reaction mixture with an equal volume of ethyl acetate, and analyze the organic layer by TLC or GC.

Part 3: Product Work-up and Isolation

  • Upon completion of the reaction (as determined by monitoring), the yeast cells must be removed. This can be achieved by centrifugation or by filtration. For filtration, adding approximately 20 g of diatomaceous earth to the mixture and stirring for 10 minutes can aid in creating a filter cake that is easier to handle.[1]

  • Filter the mixture through a pad of diatomaceous earth in a Buchner funnel. Wash the filter cake with a small amount of deionized water (e.g., 50 mL) to ensure recovery of the product.

  • Transfer the filtrate to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). The repeated extractions are necessary to ensure complete recovery of the product from the aqueous phase.

  • Combine the organic layers and dry over anhydrous sodium sulfate. The drying step is crucial to remove any residual water before solvent evaporation.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product, which will be a mixture of the desired chiral alcohol and any unreacted starting material.

Part 4: Analysis and Characterization

  • Conversion and Enantiomeric Excess (ee): The conversion of the starting material and the enantiomeric excess of the product should be determined using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC). A racemic standard of the corresponding hydroxy ester, prepared by the reduction of the starting material with a non-chiral reducing agent like sodium borohydride, should be used to identify the peaks corresponding to the different stereoisomers.[4]

  • Structural Verification: The chemical structure of the product can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Optimization and Troubleshooting

The enantioselectivity and yield of whole-cell biocatalytic reductions can be influenced by several factors.[9]

ParameterPotential IssueSuggested Optimization Strategy
Substrate Concentration High concentrations of the substrate may be toxic to the yeast cells, leading to low conversion.[4]Start with a low substrate concentration (e.g., 10-50 mM) and gradually increase it. A fed-batch approach, where the substrate is added in portions over time, can also be employed to maintain a low but steady concentration.[9]
Reaction Time Insufficient reaction time will result in incomplete conversion. Extended reaction times may lead to product degradation or the formation of byproducts.Monitor the reaction progress at regular intervals using TLC or GC to determine the optimal endpoint.
Temperature Yeast viability and enzyme activity are temperature-dependent. Temperatures that are too high or too low can negatively impact the reaction rate and selectivity.[9]The optimal temperature for S. cerevisiae is typically around 30 °C. However, screening a range of temperatures (e.g., 25-35 °C) may reveal an optimum for this specific transformation.
pH The pH of the reaction medium can affect enzyme activity and stability.[9]While tap water is often sufficient, using a buffered solution (e.g., phosphate buffer, pH 6-7) can help maintain a stable pH throughout the reaction, potentially improving the yield and selectivity.
Co-solvent The low aqueous solubility of the substrate may limit its availability to the enzymes within the cells.A small amount of a water-miscible and yeast-tolerant co-solvent (e.g., ethanol, DMSO) can be added to improve substrate solubility. However, the concentration of the co-solvent should be kept low (typically <5% v/v) to avoid inhibiting the yeast.
Low Enantioselectivity Baker's yeast contains multiple reductases with different and sometimes opposing stereoselectivities, which can lead to the formation of a mixture of enantiomers.[10]If the enantiomeric excess is not satisfactory, consider screening different strains of yeast or other microorganisms. Alternatively, genetically engineered yeast strains that overexpress a specific, highly selective reductase or have competing reductases deleted can be used for improved stereoselectivity.[9][10]

Data Interpretation and Expected Outcomes

The primary data to be collected are the percentage conversion of the starting material and the enantiomeric excess of the product.

  • Conversion (%) = [ (Initial moles of substrate - Final moles of substrate) / Initial moles of substrate ] x 100

  • Enantiomeric Excess (ee %) = [ (moles of major enantiomer - moles of minor enantiomer) / (moles of major enantiomer + moles of minor enantiomer) ] x 100

Based on the extensive literature on the reduction of β-keto esters with baker's yeast, a moderate to good conversion and a high enantiomeric excess (often >90%) for the corresponding (S)-hydroxy ester can be anticipated.[6][11] However, the exact values will be specific to the methyl 5-methyl-3-oxoheptanoate substrate and may require optimization as outlined above.

Conclusion

The use of whole-cell biocatalysis, particularly with a readily available and inexpensive biocatalyst like baker's yeast, offers a practical and environmentally friendly approach for the asymmetric reduction of methyl 5-methyl-3-oxoheptanoate.[1][13] This method avoids the need for heavy metal catalysts and harsh reaction conditions, aligning with the principles of green chemistry.[2] The protocol provided here serves as a robust starting point for researchers. Through systematic optimization of the reaction parameters, this biotransformation can be tailored to achieve high yields and excellent enantioselectivity, providing a valuable chiral building block for further synthetic applications in drug discovery and development.

References

  • Benchchem. "Application Notes and Protocols: Biocatalytic Reduction of β-Keto Esters." Accessed April 4, 2026.
  • Benchchem. "Application Notes and Protocols for the Biocatalytic Reduction of Substituted β-Keto Esters." Accessed April 4, 2026.
  • Kratzer, R., et al. "Whole-cell bioreduction of aromatic α-keto esters using Candida tenuis xylose reductase and Candida boidinii formate dehydrogenase co-expressed in Escherichia coli." Microbial Cell Factories 8.1 (2009): 1-13. Accessed April 4, 2026.
  • Graz University of Technology. "Whole-cell bioreduction of aromatic α-keto esters using Candida tenuis xylose reductase and Candida boidinii formate dehydrogenase co-expressed in Escherichia coli." Accessed April 4, 2026.
  • Contreras-García, J., et al. "Whole Cells as Biocatalysts in Organic Transformations." Molecules 26.21 (2021): 6463. Accessed April 4, 2026.
  • Wikipedia. "Enantioselective reduction of ketones." Accessed April 4, 2026.
  • Dudzik, A., et al. "Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum." Applied Microbiology and Biotechnology 97.16 (2013): 7345-7356. Accessed April 4, 2026.
  • Mate, D. M., et al. "Self-sufficient asymmetric reduction of β-ketoesters catalysed by a novel and robust thermophilic alcohol dehydrogenase co-immobilised with NADH." Communications Chemistry 4.1 (2021): 1-10. Accessed April 4, 2026.
  • Kayser, M. M., et al. "Baker's Yeast-Mediated Reductions of α-Keto Esters and an α-Keto-β-Lactam. Two Routes to the Paclitaxel Side Chain." The Journal of Organic Chemistry 64.17 (1999): 6096-6102. Accessed April 4, 2026.
  • Benchchem. "Comparative analysis of different catalysts for beta-keto ester reduction." Accessed April 4, 2026.
  • Benchchem. "A Comparative Guide to the Synthesis of Chiral Alcohols: Biocatalytic Reduction vs. Chemical Methods." Accessed April 4, 2026.
  • Alavilli, H., et al. "Whole-cell biocatalysis: Advancements toward the biosynthesis of fuels." Biofuels, Bioproducts and Biorefining 16.2 (2022): 549-573. Accessed April 4, 2026.
  • Crout, D. H. G., and S. M. Roberts. "Enantioselective reduction of racemic ketones by yeast." Journal of the Chemical Society, Chemical Communications 19 (1987): 1044-1045. Accessed April 4, 2026.
  • Stewart, J. D., et al. "Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast." Organic Letters 3.5 (2001): 621-623. Accessed April 4, 2026.
  • Roberts, S. M., and G. Poignant, eds. Catalysts for Fine Chemical Synthesis: Hydrolysis, Oxidation and Reduction. Vol. 1. John Wiley & Sons, 2002. Accessed April 4, 2026.
  • Longdom Publishing.
  • Zhang, C., et al. "Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system." Microbial Biotechnology 14.2 (2021): 444-456. Accessed April 4, 2026.
  • Benchchem. "Improving enantiomeric excess in the asymmetric reduction of beta-keto esters." Accessed April 4, 2026.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Product Yield in Methyl 5-Methyl-3-Oxoheptanoate Esterification

Welcome to the technical support center for the synthesis of methyl 5-methyl-3-oxoheptanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the esteri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of methyl 5-methyl-3-oxoheptanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the esterification process, ensuring high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing methyl 5-methyl-3-oxoheptanoate?

A1: Methyl 5-methyl-3-oxoheptanoate, a valuable β-keto ester, is typically synthesized through two primary routes:

  • Fischer-Speier Esterification: This classic method involves the acid-catalyzed reaction of 5-methyl-3-oxoheptanoic acid with methanol. To drive the equilibrium towards the product, a large excess of methanol is often used, and the water byproduct is removed.[1]

  • Transesterification: This is a convenient and widely used method where a more readily available ester of 5-methyl-3-oxoheptanoic acid (e.g., the ethyl ester) is converted to the methyl ester by reaction with methanol in the presence of an acid or base catalyst.[2][3] This approach is often preferred due to the instability of the corresponding β-keto acid, which can readily undergo decarboxylation.[3][4]

Q2: My reaction yield is consistently low. What are the most likely causes?

A2: Low yields in the esterification of β-keto esters can often be attributed to several factors:

  • Incomplete Reaction: The esterification reaction is an equilibrium process.[1] Insufficient reaction time, inadequate catalyst concentration, or failure to remove the water or alcohol byproduct can lead to an incomplete reaction.

  • Side Reactions: The primary competing side reaction is the decarboxylation of the β-keto ester or its parent acid, especially at elevated temperatures.[3][5] Under basic conditions, retro-Claisen condensation can also occur.[6]

  • Reagent Quality: The presence of water in your reagents or solvents can inhibit the forward reaction.[7] Ensure all materials are anhydrous.

Q3: I am observing significant byproduct formation. What are the likely side reactions?

A3: The most common byproduct is the ketone formed from the decarboxylation of the β-keto ester. This is particularly problematic at high temperatures.[4][5] If you are performing a transesterification from an ethyl ester, you may also have residual ethyl ester in your product if the reaction does not go to completion.

Troubleshooting Guides

Issue 1: Low or No Product Yield

If you are experiencing low or no yield of methyl 5-methyl-3-oxoheptanoate, consider the following troubleshooting steps.

Troubleshooting Workflow for Low Yield

start Low Yield Observed check_catalyst Verify Catalyst Activity and Concentration start->check_catalyst check_conditions Optimize Reaction Conditions check_catalyst->check_conditions Catalyst OK check_reagents Ensure Anhydrous Reagents and Solvents check_conditions->check_reagents Conditions Optimized check_water_removal Implement Efficient Water/Alcohol Removal check_reagents->check_water_removal Reagents Anhydrous purification_issues Investigate Purification Losses check_water_removal->purification_issues Removal Method in Place

Caption: Troubleshooting decision tree for low product yield.

Detailed Steps:

  • Verify Catalyst Activity and Concentration:

    • Acid Catalysts (H₂SO₄, p-TsOH): Ensure you are using a sufficient catalytic amount. For Fischer esterifications, typical loadings range from 1-5 mol%.[8]

    • Solid Acid Catalysts (e.g., Silica-supported Boric Acid): These can be a milder and recyclable alternative to strong mineral acids.[2] Confirm the catalyst's activity, as it can diminish over time or with repeated use.

  • Optimize Reaction Conditions:

    • Temperature: While higher temperatures increase the reaction rate, they also promote decarboxylation.[9] For β-keto esters, it's crucial to find a balance. Consider running the reaction at a lower temperature for a longer duration.

    • Reaction Time: Monitor the reaction progress using TLC or GC to determine the optimal reaction time. Insufficient time will result in incomplete conversion.[10]

  • Ensure Anhydrous Reagents and Solvents:

    • Water is a byproduct of Fischer esterification and its presence will drive the equilibrium in the reverse direction (hydrolysis).[9] Use anhydrous methanol and solvents.[11]

  • Implement Efficient Byproduct Removal:

    • Fischer Esterification: The removal of water is critical. A Dean-Stark apparatus is highly effective for this purpose when using a solvent that forms an azeotrope with water, such as toluene.[12][13][14]

    • Transesterification: To drive the equilibrium, either use a large excess of methanol or remove the lower-boiling alcohol byproduct (e.g., ethanol) by distillation.

  • Investigate Purification Losses:

    • Distillation: Due to the risk of thermal degradation, vacuum distillation is recommended to lower the boiling point.[15]

    • Chromatography: Silica gel chromatography can be an effective purification method for removing polar impurities.

Issue 2: Significant Decarboxylation Byproduct

The presence of a significant amount of the corresponding ketone indicates that decarboxylation is a major competing reaction.

Logical Relationship for Minimizing Decarboxylation

decarboxylation Decarboxylation high_temp High Temperature high_temp->decarboxylation prolonged_heating Prolonged Heating prolonged_heating->decarboxylation acidic_conditions Strongly Acidic Conditions acidic_conditions->decarboxylation

Caption: Factors promoting the unwanted decarboxylation side reaction.

Mitigation Strategies:

  • Lower the Reaction Temperature: This is the most critical parameter to control. Experiment with lower temperatures, even if it requires longer reaction times.

  • Use a Milder Catalyst: Strong acids can promote decarboxylation. Consider using a solid acid catalyst like silica-supported boric acid or an organocatalyst.[2][16]

  • Minimize Reaction Time: Once the reaction has reached completion (as determined by monitoring), work up the reaction promptly to avoid prolonged exposure to heat.

Experimental Protocols

Protocol 1: Transesterification Using a Solid Acid Catalyst

This protocol is adapted from a procedure for the transesterification of β-keto esters using silica-supported boric acid.[2]

Materials:

  • Ethyl 5-methyl-3-oxoheptanoate

  • Anhydrous methanol

  • Silica-supported boric acid (can be prepared in-house)[2]

Procedure:

  • In a round-bottom flask, combine the ethyl 5-methyl-3-oxoheptanoate (1 equivalent) and anhydrous methanol (a large excess, e.g., 10-20 equivalents, can also serve as the solvent).

  • Add the silica-supported boric acid catalyst (e.g., 10 wt% of the starting ester).

  • Heat the mixture to a gentle reflux (the boiling point of methanol).

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture and filter to remove the catalyst.

  • Remove the excess methanol under reduced pressure.

  • Purify the crude methyl 5-methyl-3-oxoheptanoate by vacuum distillation.

Protocol 2: Fischer Esterification with a Dean-Stark Trap

This protocol is a general procedure for Fischer esterification utilizing a Dean-Stark trap to remove water.[8]

Materials:

  • 5-Methyl-3-oxoheptanoic acid

  • Anhydrous methanol

  • Anhydrous toluene

  • p-Toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄)

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add 5-methyl-3-oxoheptanoic acid (1 equivalent), anhydrous methanol (1.2-1.5 equivalents), and anhydrous toluene.

  • Add the acid catalyst (e.g., p-TsOH, 1-5 mol%).

  • Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap.[12]

  • Continue refluxing until no more water is collected in the trap.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a water wash.[15]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to remove the toluene.

  • Purify the crude product by vacuum distillation.

Data Presentation

Table 1: Comparison of Catalysts for Transesterification of β-Keto Esters

CatalystTypical ConditionsAdvantagesDisadvantagesReference(s)
Boric Acid 80-100°C, solvent-free or with a solventEnvironmentally benign, mild conditionsMay require longer reaction times[3]
Silica-supported Boric Acid 80°C, solvent-freeHeterogeneous (easy to remove), recyclableCatalyst preparation required[2][16]
Iodine Reflux in tolueneSimple, efficient, readily availablePotential for halogenated byproducts[17]
4-DMAP Varies, often with excess esterEffective amine catalystCan be difficult to remove completely[3][18]
Lipases (e.g., Novozym 435) 40°C, reduced pressureMild, high selectivityMore expensive, requires specific conditions[16]

References

  • Dean–Stark apparatus - Wikipedia. Available at: [Link]

  • Dean-Stark Apparatus - Orick Médico Sarl. Available at: [Link]

  • Dean Stark Apparatus - Scoilnet. Available at: [Link]

  • Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications - PMC. Available at: [Link]

  • Organic Chemistry- Esterification Using a Dean-Stark Trap. Available at: [Link]

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters - AK Lectures. Available at: [Link]

  • A Simple and Efficient Method for Transesterification of β-Ketoesters Catalysed by Iodine. Available at: [Link]

  • Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC. Available at: [Link]

  • Recent advances in the transesterification of β-keto esters - RSC Publishing. Available at: [Link]

  • Recent advances in the transesterification of β-keto esters - CORA. Available at: [Link]

  • Fischer Esterification-Typical Procedures - OperaChem. Available at: [Link]

  • CX7b. Enolates: Decarboxylation - Reactivity: substitution at carboxyl. Available at: [Link]

  • US3639451A - Process for esterifying aromatic carboxylic acids - Google Patents.
  • Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Publishing. Available at: [Link]

  • 9.4: β-Ketoacids Decarboxylate - Chemistry LibreTexts. Available at: [Link]

  • Recent advances in the transesterification of β-keto esters - CORA. Available at: [Link]

  • Recent advances in the transesterification of β-keto esters - RSC Publishing. Available at: [Link]

  • Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC. Available at: [Link]

  • Reaction of Orthoesters with Amine Hydrochlorides: An Introductory Organic Lab Experiment Combining Synthesis, Spectral Analysis, and Mechanistic Discovery | Journal of Chemical Education - ACS Publications. Available at: [Link]

  • Acid to Ester - Common Conditions. Available at: [Link]

  • Fischer Esterification - Chemistry Steps. Available at: [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Available at: [Link]

  • Beta keto ester preparation. Pilot plant studies and full-scale reactor... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • WO2011048425A1 - Continuous process for the production of beta-keto esters by claisen condensation - Google Patents.
  • WO2013186792A2 - Process for the preparation of (5-methyl-2-oxo-l,3-dioxoi-4-vl)methvl 2- ethoxv-l-{[2'-(5-oxo-4,5-dihvdro-l,2,4-oxadiazol-3-vl)biphenyi-4-. Available at: https://patents.google.
  • Octanoic acid, 7-oxo-, methyl ester - Organic Syntheses Procedure. Available at: [Link]

  • Enhancing Recovery Yield of Vegetable Oil Methyl Ester for Bioresin Production: A Comparison Study Using Acid Neutralization - MDPI. Available at: [Link]

  • The Effect of Reaction Time and Temperature on the Synthesis of Methyl Ester Sulfonate Surfactant from Palm Oil as a Feedstock. Available at: [Link]

  • CN112979462A - Method for improving conversion rate of fatty acid esterification reaction - Google Patents.
  • Purification of mineral oil aromatic hydrocarbons and separation based on the number of aromatic rings using a liquid chromatogr - ORBi. Available at: [Link]

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Optimization

Preventing unwanted decarboxylation of methyl 5-methyl-3-oxoheptanoate during heating

Technical Support Center: Stabilizing Methyl 5-Methyl-3-Oxoheptanoate Introduction Welcome to the technical support guide for handling methyl 5-methyl-3-oxoheptanoate. As a valuable β-keto ester intermediate in complex o...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stabilizing Methyl 5-Methyl-3-Oxoheptanoate

Introduction

Welcome to the technical support guide for handling methyl 5-methyl-3-oxoheptanoate. As a valuable β-keto ester intermediate in complex organic synthesis, its stability is paramount for achieving high-yield, high-purity outcomes. A frequent challenge encountered by researchers is the unintended thermal decarboxylation of this molecule, leading to the formation of 5-methyl-3-heptanone and the loss of a critical functional group. This guide provides an in-depth, mechanism-based approach to understanding, troubleshooting, and preventing this unwanted side reaction.

Part 1: Frequently Asked Questions - Understanding the Core Problem

Q1: What is decarboxylation and why is my β-keto ester susceptible to it?

Answer: Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide (CO₂).[1] While standard carboxylic acids are generally stable to heat, those with a carbonyl group at the β-position (like your methyl 5-methyl-3-oxoheptanoate, after hydrolysis) are uniquely prone to this reaction.[1][2] The process is facilitated by a six-membered cyclic transition state, which significantly lowers the activation energy for the C-C bond cleavage.[1][3][4]

The ester itself is more stable than the corresponding β-keto acid. However, under reaction conditions, particularly with heat and the presence of water, the ester can first hydrolyze to the β-keto acid, which then rapidly decarboxylates.[5][6][7]

Q2: I'm not adding any acid or base, so why is the reaction still happening?

Answer: While strong acids or bases are known catalysts for both hydrolysis and decarboxylation, the reaction can proceed even under nominally neutral conditions, especially with heating.[6] Trace amounts of moisture in your solvents or on your glassware can be sufficient to cause slow hydrolysis to the highly unstable β-keto acid intermediate.[8] Furthermore, the reaction can be autocatalytic, where acidic byproducts can accelerate further decomposition. The thermal energy from heating alone can be enough to overcome the activation barrier for the concerted, cyclic mechanism.[1][4]

Q3: My product is a ketone, 5-methyl-3-heptanone. How can I confirm this is from decarboxylation?

Answer: The formation of 5-methyl-3-heptanone is the classic signature of decarboxylation of your starting material. You can confirm its identity and quantify its presence using standard analytical techniques:

  • ¹H NMR Spectroscopy: Look for the disappearance of the methyl ester singlet (~3.7 ppm) and the α-proton singlet (~3.4 ppm) from your starting material. Concurrently, you will see the appearance of new signals corresponding to the ketone product, most notably a new methyl group adjacent to the carbonyl.

  • GC-MS (Gas Chromatography-Mass Spectrometry): This is an excellent method for separating the starting material from the ketone byproduct and confirming their identities by their mass spectra. The ketone will have a lower molecular weight corresponding to the loss of the carbomethoxy group (–CO₂CH₃).

  • FTIR Spectroscopy: You will observe the loss of the ester C=O stretch (typically ~1740-1750 cm⁻¹) and the appearance of a ketone C=O stretch (~1715 cm⁻¹).

Part 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: Low yield of desired product with significant ketone byproduct detected.
Potential Cause Underlying Reason Recommended Solution
Excessive Heat High temperatures provide the activation energy needed for both the initial hydrolysis (if water is present) and the subsequent decarboxylation.[9]Reduce the reaction temperature. If refluxing, consider a lower-boiling point solvent. Aim for the lowest temperature that allows the desired reaction to proceed at a reasonable rate.
Presence of Water Water hydrolyzes the methyl ester to the corresponding β-keto acid, which decarboxylates much more readily than the ester itself.[5][7][8]Use anhydrous solvents and oven-dried glassware. Perform reactions under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
Acidic or Basic Contamination Both acid and base catalyze the hydrolysis and decarboxylation.[6] Contaminants can come from reagents, glassware, or degradation of other components.Ensure all reagents are pure and glassware is thoroughly cleaned and neutralized. Consider adding a non-nucleophilic, sterically hindered base (e.g., proton sponge) or a neutral buffer if your desired reaction tolerates it.
Prolonged Reaction Time Even at lower temperatures, decarboxylation is a competing reaction. The longer the exposure to heat, the more byproduct will form.Monitor the reaction closely (e.g., by TLC or GC) and stop it as soon as the starting material is consumed. Avoid unnecessarily long reaction times.
Troubleshooting Workflow Diagram

The following diagram outlines a logical approach to diagnosing and solving unwanted decarboxylation.

G start Problem: Low Yield & Ketone Byproduct check_temp Was reaction temperature > 80°C? start->check_temp check_water Were anhydrous conditions used? check_temp->check_water No sol_temp Action: Reduce Temperature / Use Lower Boiling Solvent check_temp->sol_temp Yes check_ph Were all reagents and glassware confirmed neutral? check_water->check_ph Yes sol_water Action: Use Anhydrous Solvents / Inert Atmosphere check_water->sol_water No check_time Was reaction time minimized? check_ph->check_time Yes sol_ph Action: Purify Reagents / Neutralize Glassware / Add Buffer check_ph->sol_ph No check_time->start Yes (Re-evaluate) sol_time Action: Monitor Reaction Closely / Quench Promptly check_time->sol_time No

Caption: A workflow for troubleshooting unwanted decarboxylation.

Part 3: Preventive Strategies and Protocols

Proactive measures are the most effective way to maintain the integrity of methyl 5-methyl-3-oxoheptanoate.

Strategy 1: Strict Temperature Control

The rate of decarboxylation is highly temperature-dependent. Operations like distillation or high-temperature reactions should be conducted with extreme care.

  • Recommendation: For purification, use vacuum distillation to lower the boiling point. When running reactions, select the lowest possible temperature that affords a reasonable reaction rate for your desired transformation.

Strategy 2: Rigorous Anhydrous Conditions

Preventing the initial hydrolysis step is critical.

  • Recommendation: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven (e.g., >120°C for at least 4 hours) and cool under a stream of inert gas. Handle all reagents and transfer solutions using syringe techniques under an inert atmosphere of argon or nitrogen.

Strategy 3: Solvent Selection

The choice of solvent can influence the rate of decarboxylation. Polar protic solvents, which can donate hydrogen bonds, may stabilize the cyclic transition state or facilitate hydrolysis.[10][11][12]

  • Recommendation: Whenever possible, use non-polar or polar aprotic solvents such as toluene, THF, or dioxane. These solvents are less likely to participate in or facilitate the decarboxylation mechanism.[4]

Solvent Type Example(s) Effect on Decarboxylation Rationale
Polar Protic Water, Methanol, EthanolPromotes Can act as a proton source/sink and facilitate hydrolysis to the unstable β-keto acid. Stabilizes charged intermediates.[10][13]
Polar Aprotic DMF, DMSO, AcetonitrileModerate Risk Can still promote reactions if wet. Less likely to directly participate in the mechanism than protic solvents.
Non-Polar / Aprotic Toluene, Hexane, DioxaneInhibits Poorly solvates charged intermediates and transition states, disfavoring the reaction pathway. Does not promote hydrolysis.[4][14]
Mechanism of Decarboxylation

The diagram below illustrates the key mechanistic steps leading to unwanted product formation. The primary goal of preventive strategies is to inhibit the initial hydrolysis step.

G cluster_main Decarboxylation Pathway ester Methyl 5-methyl-3-oxoheptanoate (Stable) acid 5-Methyl-3-oxoheptanoic Acid (Unstable Intermediate) ester->acid Hydrolysis (+H₂O, Heat, H⁺/OH⁻) enol Enol Intermediate acid->enol Decarboxylation (Heat) co2 CO₂ acid->co2 ketone 5-Methyl-3-heptanone (Unwanted Product) enol->ketone Tautomerization

Caption: The pathway from the stable ester to the unwanted ketone.

Part 4: Experimental Protocols

Protocol 1: General Handling of Methyl 5-Methyl-3-Oxoheptanoate in a Reaction

This protocol outlines a generic procedure for using the β-keto ester as a starting material while minimizing decomposition.

  • Glassware Preparation: Dry a round-bottom flask, condenser, and magnetic stir bar in an oven at 150°C overnight. Assemble the apparatus while hot and allow it to cool to room temperature under a positive pressure of dry argon or nitrogen.

  • Reagent Preparation: Use a freshly opened bottle of anhydrous solvent (e.g., Toluene) or dispense from a solvent purification system. Ensure all other reagents are anhydrous.

  • Reaction Setup: Dissolve the substrate (other than the β-keto ester) in the anhydrous solvent in the reaction flask via cannula transfer.

  • Addition of β-Keto Ester: Add the methyl 5-methyl-3-oxoheptanoate to the reaction mixture dropwise via a gas-tight syringe at room temperature.

  • Heating: Heat the reaction mixture to the minimum temperature required for the desired transformation (e.g., 60-70°C). Use an oil bath with a temperature controller for precise heating.

  • Monitoring: Follow the reaction's progress by periodically taking small aliquots (via syringe) for TLC or GC analysis to avoid prolonged heating.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature before exposing it to any aqueous solutions for work-up. Perform any extractions quickly and avoid acidic or basic washes if possible.

Protocol 2: Quantification of Decarboxylation by ¹H NMR

This method allows you to determine the percentage of your starting material that has decomposed into the ketone byproduct.

  • Sample Preparation: Carefully take a representative aliquot from your crude reaction mixture. Remove the solvent in vacuo at a low temperature (<30°C) to avoid further degradation.

  • Internal Standard: Prepare a stock solution of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., CDCl₃). The standard should have a sharp singlet that does not overlap with signals from your starting material or product.

  • NMR Sample: Accurately weigh a sample of the crude product residue (~10-20 mg) into an NMR tube. Add a precise volume (e.g., 0.500 mL) of the internal standard solution.

  • Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 30 seconds) to allow for full relaxation of all relevant protons.

  • Calculation:

    • Identify a unique, well-resolved signal for the starting ester (e.g., the -OCH₃ singlet, 3H).

    • Identify a unique, well-resolved signal for the ketone product (e.g., the -CH₂C(=O)CH₂- quartet, 2H).

    • Identify the signal for the internal standard (e.g., the aromatic singlet of 1,3,5-trimethoxybenzene, 3H).

    • Calculate the molar ratio using the formula:

      • Mole % Ester = [ (Integral_Ester / # of Protons_Ester) / (Integral_Std / # of Protons_Std) ] * 100

      • Mole % Ketone = [ (Integral_Ketone / # of Protons_Ketone) / (Integral_Std / # of Protons_Std) ] * 100

    • The % Decarboxylation is the Mole % of the Ketone relative to the initial amount of ester.

References

  • Bain, R. L., et al. (1996). Electronic Factors Influencing the Decarboxylation of β-Keto Acids. A Model Enzyme Study. Journal of the American Chemical Society. Available at: [Link]

  • AK Lectures. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube. Available at: [Link]

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available at: [Link]

  • Chemistry Steps. (2024). Decarboxylation. Available at: [Link]

  • Pearson Education. Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. Available at: [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. Available at: [Link]

  • Chemistry Steps. (2025). Polar Protic and Polar Aprotic Solvents. Available at: [Link]

  • Goetz, A. E., et al. (2016). Tandem Rh-Catalysis: Decarboxylative β-Keto Acid and Alkyne Cross-Coupling. PMC. Available at: [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Available at: [Link]

  • Orango. (2025). Protic vs. Aprotic Solvents: Difference in Organic Chemistry. Available at: [Link]

  • Akizuki, M., et al. (2015). Investigation of the Roles of Water in the Decarboxylation of Aromatic Carboxylic Acids. Scientific Reports. Available at: [Link]

  • Chemistry LibreTexts. (2019). 6.05.1. Protic vs Aprotic Solvents. Available at: [Link]

  • Wikipedia. Ester. Available at: [Link]

  • Chemistry LibreTexts. (2021). 9.4: β-Ketoacids Decarboxylate. Available at: [Link]

  • Trost, B. M. (1980). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Accounts of Chemical Research. Available at: [Link]

  • Uddin, M. A., et al. (2018). Continuous Hydrothermal Decarboxylation of Fatty Acids and Their Derivatives into Liquid Hydrocarbons Using Mo/Al₂O₃ Catalyst. ACS Omega. Available at: [Link]

Sources

Troubleshooting

Troubleshooting common impurities in methyl 5-methyl-3-oxoheptanoate extraction

Welcome to the Technical Support Center for Advanced Organic Extractions. As a Senior Application Scientist, I frequently consult with research teams struggling to isolate sensitive β -keto esters.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Extractions. As a Senior Application Scientist, I frequently consult with research teams struggling to isolate sensitive β -keto esters.

Methyl 5-methyl-3-oxoheptanoate (MW: 172.22 g/mol ) is a highly versatile building block[1], but its structural features—specifically the highly acidic α -protons and the proximity of the ester to the ketone—make it uniquely vulnerable during aqueous workup and solvent extraction. This guide is designed to move beyond basic protocols, providing you with a mechanistic understanding of impurity formation and a self-validating workflow to ensure maximum yield and purity.

Part 1: Mechanistic Root-Cause Analysis of Impurities

To troubleshoot an extraction, we must first understand the causality behind the degradation of methyl 5-methyl-3-oxoheptanoate. β -keto esters do not simply "disappear"; they undergo highly predictable chemical transformations when subjected to improper pH or thermal stress[2],[3].

  • Saponification & Hydrolysis: If your aqueous quench is too basic (pH > 9) or too acidic (pH < 3), the methyl ester undergoes hydrolysis to form 5-methyl-3-oxoheptanoic acid (a β -keto acid)[4].

  • Thermal Decarboxylation: Once the β -keto acid is formed, it becomes thermally unstable. The β -carbonyl oxygen hydrogen-bonds with the carboxylic acid proton, forming a six-membered cyclic transition state. Even mild heating (e.g., a rotary evaporator bath at 40°C) triggers a concerted rearrangement that expels carbon dioxide ( CO2​ ), leaving behind an enol that rapidly tautomerizes into the aliphatic ketone, 4-methyl-2-hexanone[2],[5].

  • Enolate Partitioning: The α -carbon situated between the two carbonyls is highly acidic (pKa ~11). In basic conditions, the molecule deprotonates to form a water-soluble enolate, which will be inadvertently discarded with the aqueous waste[3].

Mechanism A Methyl 5-methyl-3-oxoheptanoate (Target β-Keto Ester) B 5-methyl-3-oxoheptanoic acid (Hydrolysis Impurity) A->B Aqueous Base/Acid (Saponification) D Enolate / Metal Chelate (Aqueous Loss) A->D pH > 9 or Transition Metals C 4-methyl-2-hexanone + CO2 (Decarboxylation Impurity) B->C Heat >30°C (Cyclic Transition State)

Fig 1: Mechanistic degradation pathway of methyl 5-methyl-3-oxoheptanoate.

Part 2: Quantitative Impurity Profiling

To effectively troubleshoot, compare your analytical results against the quantitative triggers that cause impurity formation.

Table 1: Quantitative Triggers and Impurity Profiles for Methyl 5-methyl-3-oxoheptanoate

Impurity / ArtifactChemical ClassMass (m/z)Mechanistic TriggerPrevention Strategy
5-methyl-3-oxoheptanoic acid β -Keto Acid158.20pH < 3.0 or pH > 9.0 during aqueous quench[4]Buffer extraction to strictly pH 6.0–7.0.
4-methyl-2-hexanone Aliphatic Ketone114.19Thermal stress (> 30°C) on the hydrolyzed acid[2]Maintain rotovap bath < 30°C; avoid delays.
Enolate Anion Organic Salt171.21pH > 10.5 (Exceeds α -proton pKa)[3]Avoid NaOH or Na2​CO3​ washes.
Claisen Adducts Self-Condensation> 300Prolonged exposure to strong bases[6]Rapid phase separation (< 5 mins).

Part 3: Scientist-to-Scientist FAQs

Q1: My GC-MS is showing a massive peak at m/z 114 instead of the expected 172. What happened to my product? A1: Your β -keto ester was destroyed via hydrolysis followed by decarboxylation. The expected molecular weight of methyl 5-methyl-3-oxoheptanoate is 172.22 g/mol [1]. A peak at m/z 114 corresponds to 4-methyl-2-hexanone. This causality chain occurs when the extraction is quenched with too much base (causing saponification) and subsequently concentrated on a rotary evaporator running hotter than 30°C, which provides the activation energy for the loss of CO2​ [2],[4].

Q2: My overall yield is less than 20%, but I don't see any degradation peaks in my NMR. Where did the compound go? A2: It is likely trapped in your aqueous waste carboy. Because the α -protons of β -keto esters are flanked by two electron-withdrawing carbonyls, they are highly acidic[3]. If you washed your organic layer with a strong base like NaOH to remove acidic impurities, you inadvertently deprotonated your target molecule. The resulting enolate is highly polar and partitions entirely into the aqueous phase[6].

Q3: How do I remove unreacted starting materials (like acyl chlorides) without using harsh basic washes? A3: Do not use chemical reactivity (base washing) to separate these components, as it compromises the β -keto ester. Instead, rely on physical separation. Quench the crude mixture with a mild buffer (Saturated NH4​Cl ) to neutralize the acyl chloride into its corresponding carboxylic acid. Then, perform a selective ultra-low pressure vacuum distillation. The β -keto ester will have a significantly different boiling point than the hydrolyzed starting materials.

Part 4: Self-Validating Extraction Protocol

To prevent the issues discussed above, utilize this step-by-step methodology. This protocol is "self-validating," meaning each step contains a diagnostic checkpoint to prove the chemistry is behaving as intended before you proceed.

Step 1: Buffered Quenching

  • Action: Cool the crude reaction mixture to 0°C. Slowly add a saturated aqueous solution of Ammonium Chloride ( NH4​Cl ) until bubbling ceases.

  • Causality: NH4​Cl is a mild acid that safely neutralizes basic reaction conditions without dropping the pH low enough to catalyze ester hydrolysis[4].

  • Validation Checkpoint: Dip a pH strip into the aqueous layer. It must read between 6.0 and 7.0. If it is >7.5, add more NH4​Cl .

Step 2: Organic Extraction

  • Action: Add Methyl tert-butyl ether (MTBE) to the mixture. Stir vigorously for 2 minutes, then transfer to a separatory funnel and allow the phases to separate.

  • Causality: MTBE is preferred over Ethyl Acetate or Dichloromethane because it is less prone to emulsion formation and has a lower boiling point (55°C), which minimizes thermal stress during later solvent removal[4],[7].

  • Validation Checkpoint: Spot the bottom aqueous layer on a TLC plate. If the target spot is absent under UV/Anisaldehyde stain, extraction is complete. Discard the aqueous layer.

Step 3: Brine Wash and Desiccation

  • Action: Wash the organic phase with saturated NaCl (brine). Separate, then add anhydrous Sodium Sulfate ( Na2​SO4​ ) to the organic layer. Swirl until the powder flows freely.

  • Causality: Brine pre-dries the organic layer by altering the osmotic pressure, pulling dissolved water out of the MTBE. Removing water is critical to prevent latent hydrolysis during concentration.

  • Validation Checkpoint: The organic phase must be optically clear. If it is cloudy, water is still present; add more Na2​SO4​ .

Step 4: Low-Temperature Concentration

  • Action: Filter off the drying agent. Concentrate the MTBE under reduced pressure using a rotary evaporator. Set the water bath to a maximum of 25°C.

  • Causality: Keeping the temperature below 30°C prevents the thermal decarboxylation of any trace β -keto acid impurities into 4-methyl-2-hexanone[2],[7].

Protocol N1 Crude Reaction Mixture N2 Quench: Sat. NH4Cl (pH 6) [Prevents Hydrolysis] N1->N2 N3 Phase Separation (MTBE extraction) N2->N3 N4 Organic Phase [Target Compound] N3->N4 Top Layer N5 Aqueous Phase [Discard] N3->N5 Bottom Layer N6 Wash: Brine & Dry (Na2SO4) [Removes H2O] N4->N6 N7 Concentration: Rotovap <25°C [Prevents Decarboxylation] N6->N7 N8 Pure Methyl 5-methyl-3-oxoheptanoate N7->N8

Fig 2: Self-validating extraction workflow to minimize thermal and pH-induced degradation.

References

  • "Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters", AK Lectures. Available at: [Link][2]

  • "Rules of the Day 320N: Beta-Keto Ester Reactions", University of Texas at Austin. Available at: [Link][8]

  • "Keto Acids and Esters - Oxygen Containing Compounds", MCAT Review. Available at: [Link][3]

  • "Complete Guide To The Condensations and Alpha Substitutions of Carbonyl Compounds", Transformation Tutoring. Available at:[Link][5]

  • "Methyl 5-methyl-3-oxoheptanoate | CAS#:855899-21-7", Chemsrc. Available at: [Link][1]

  • "Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics", ACS Publications. Available at:[Link][4]

Sources

Optimization

Technical Support Center: Optimizing Solvent Selection for Methyl 5-Methyl-3-Oxoheptanoate Purification

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of methyl 5-methyl-3-oxoheptanoate. This guide is designed for researchers, chemists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of methyl 5-methyl-3-oxoheptanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of isolating this versatile β-keto ester. We will address common challenges through a series of troubleshooting scenarios and frequently asked questions, grounding our advice in established chemical principles and field-proven methodologies.

Troubleshooting Guide: From Tailing Peaks to Low Yields

This section directly addresses specific issues you may encounter during the purification of methyl 5-methyl-3-oxoheptanoate, providing causal explanations and actionable protocols.

Q1: My column chromatography separation is poor. The target compound is co-eluting with an impurity.

A1: Cause & Investigation

Poor separation in column chromatography is a frequent challenge that can stem from several factors. The most common cause is a suboptimal solvent system (mobile phase) that doesn't provide sufficient differentiation in polarity between your target compound and the impurities.[1][2] Other possibilities include overloading the column with crude material, running the column too quickly (in flash chromatography), or degradation of the compound on the stationary phase.[2][3]

Solution: Systematic Solvent System Optimization

The most reliable method for developing an effective solvent system is through preliminary analysis using Thin-Layer Chromatography (TLC).[2][4] An ideal solvent system will move the target compound to a Retention Factor (Rf) of approximately 0.25-0.35, ensuring a clear separation from other spots on the TLC plate.[4]

Experimental Protocol: TLC for Solvent System Selection

  • Prepare TLC Plates: On a silica-coated TLC plate, lightly draw a starting line in pencil about 1 cm from the bottom.[4]

  • Spot the Sample: Dissolve your crude reaction mixture in a volatile solvent (e.g., ethyl acetate or dichloromethane). Using a capillary tube, spot a small amount of the solution onto the starting line.

  • Develop the Plates: Prepare a series of developing chambers (beakers covered with a watch glass work well) with different ratios of a non-polar and a polar solvent. A standard starting point for a β-keto ester is a mixture of hexanes and ethyl acetate.[5]

    • Test systems such as 95:5, 90:10, 80:20, and 70:30 (Hexane:Ethyl Acetate).

  • Elute and Visualize: Place one spotted TLC plate in each chamber, ensuring the solvent level is below the starting line.[4] Allow the solvent to travel up the plate until it is about 1 cm from the top. Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots using a UV lamp (if applicable) and/or by staining (e.g., with potassium permanganate or vanillin).

  • Analyze and Select: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).[4] Choose the solvent system that provides the best separation between your target compound (at Rf ≈ 0.25-0.35) and all impurities.[4]

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Workflow for solvent system optimization using TLC.

Q2: My compound appears to be degrading on the silica gel column, leading to streaking and low yield.

A2: Cause & Investigation

This is a critical issue. β-keto esters can be sensitive to acidic conditions, and standard silica gel is inherently acidic (pH ≈ 4-5).[6] This acidity can catalyze decomposition or tautomerization, leading to streaking on the column, multiple mixed fractions, and significantly reduced yield.[3]

Solution: Deactivate the Stationary Phase or Use an Alternative

  • Neutralize the Silica: Before packing the column, you can neutralize the silica gel. A common method is to prepare the silica slurry in the chosen non-polar solvent (e.g., hexanes) containing a small amount of a volatile base, typically 1% triethylamine (Et₃N).[5] This will neutralize the acidic sites on the silica surface, preventing compound degradation. Remember to add the same percentage of triethylamine to your mobile phase throughout the purification.

  • Use an Alternative Stationary Phase: If the compound is highly sensitive, consider using a different stationary phase. Alumina (basic or neutral) or Florisil are common alternatives for purifying acid-sensitive compounds.[3]

Q3: After rotary evaporation, my purified product is an oil, but I still have residual solvent that won't come off.

A3: Cause & Investigation

High-boiling point solvents used during chromatography (e.g., toluene or butanol) can be difficult to remove completely, especially if the product itself is a high-boiling oil.[4][7] Methyl 5-methyl-3-oxoheptanoate is expected to have a relatively high boiling point, making this a potential issue.

Solution: High-Vacuum Distillation or Solvent Exchange

  • High-Vacuum Manifold: Connect the flask containing your product to a high-vacuum line (Schlenk line) with a cold trap. This will provide a much lower pressure than a standard rotary evaporator, facilitating the removal of stubborn solvent traces. Gentle heating with a water bath can aid this process.

  • Solvent Exchange: Dissolve the oily product in a low-boiling point solvent like diethyl ether or pentane. Then, re-concentrate the solution on the rotary evaporator. The lower-boiling solvent will form an azeotrope with the higher-boiling residual solvent, helping to pull it off. Repeat this process 2-3 times.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the properties and purification strategies for methyl 5-methyl-3-oxoheptanoate.

Q1: What are the key physical properties of methyl 5-methyl-3-oxoheptanoate to consider for purification?
PropertyEstimated Value / CharacteristicImplication for Purification
Molecular Weight 172.22 g/mol Non-volatile under standard rotary evaporation.
Polarity Moderately PolarThe ester and ketone groups make it suitable for normal-phase chromatography. It is more polar than simple alkanes but less polar than alcohols.
Boiling Point Estimated >200 °C at atm. pressurePurifiable by vacuum distillation.[8][9] Difficult to remove from very high-boiling solvents.
Physical State Likely a colorless to yellow liquid at room temperature.[10]Recrystallization is likely not a viable primary purification method unless a stable, solid derivative can be formed.[11]
Acidity/Basicity Neutral, but sensitive to strong acids and bases.The α-protons between the carbonyls are weakly acidic. The compound can degrade on acidic silica gel.[6]
Q2: How can I remove acidic or basic impurities before attempting chromatography?

A2: An aqueous workup, specifically a liquid-liquid extraction using a mild base, is an excellent first step to remove acidic impurities (like unreacted carboxylic acids) before committing to chromatography.[6][9]

Experimental Protocol: Preliminary Acid-Base Wash

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or diethyl ether (approx. 10-20 mL per gram of crude material).[6]

  • Transfer: Pour the solution into a separatory funnel.

  • Base Wash: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel, and shake vigorously while periodically venting to release CO₂ pressure.[9] Allow the layers to separate, then drain and discard the lower aqueous layer. This step deprotonates acidic impurities, pulling them into the aqueous phase.

  • Brine Wash: Wash the remaining organic layer with an equal volume of saturated aqueous sodium chloride (brine).[6] This helps to remove residual water from the organic layer. Separate and discard the aqueous layer.

  • Drying and Concentration: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Swirl and let it stand for 15-20 minutes. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the partially purified product, now ready for chromatography.[9]

dot graph flowchart { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10];

} Caption: Workflow for a preliminary acid-base wash.

Q3: What are the most common solvent systems for purifying β-keto esters?

A3: The most widely used and effective solvent systems for silica gel chromatography of moderately polar compounds like β-keto esters are binary mixtures of a non-polar and a polar solvent.[5]

  • Hexanes/Ethyl Acetate: This is the gold standard.[5] It offers excellent resolving power and both solvents are easily removed under vacuum.

  • Dichloromethane/Methanol: This is a more polar system, useful if your compound does not move from the baseline in 100% ethyl acetate.[5] Use methanol sparingly (typically <10%), as it can begin to dissolve the silica gel at higher concentrations.[5]

  • Toluene/Ethyl Acetate: Can be useful for compounds that are difficult to separate, as toluene offers different selectivity due to its aromaticity. However, toluene has a high boiling point and is more difficult to remove.

Q4: Is recrystallization a viable purification method for methyl 5-methyl-3-oxoheptanoate?

A4: As a compound that is likely a liquid or a very low-melting solid at room temperature, direct recrystallization is challenging.[11] Recrystallization is most effective for purifying crystalline solids.[12] For a successful recrystallization, a solvent must be found in which the compound is highly soluble when hot but poorly soluble when cold.[13]

However, there are two scenarios where it might be considered:

  • Low-Temperature Recrystallization: If the compound solidifies at reduced temperatures (e.g., in a dry ice/acetone bath), it may be possible to perform a recrystallization using a very non-polar solvent like pentane or heptane. This is often difficult and may result in the product "oiling out" rather than forming pure crystals.

  • Derivative Formation: A more reliable approach could be to convert the β-keto ester into a solid derivative (e.g., a semicarbazone or 2,4-dinitrophenylhydrazone), recrystallize the solid derivative to high purity, and then hydrolyze it back to the pure β-keto ester. This multi-step process is generally reserved for when chromatography and distillation fail.

References

  • University of Rochester. Troubleshooting Flash Chromatography. Department of Chemistry. [Link]

  • Hawach Scientific. (2025, February 11). Several Problems of Flash Column Chromatography. [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. [Link]

  • PubChem. methyl (5R)-5-hydroxy-3-oxoheptanoate. National Center for Biotechnology Information. [Link]

  • University of Rochester. Solvent Systems for Flash Column Chromatography. Department of Chemistry. [Link]

  • PubChem. Methyl 3-oxoheptanoate. National Center for Biotechnology Information. [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • University of Rochester. Tips for Flash Column Chromatography. Department of Chemistry. [Link]

  • PubChem. Methyl 5-methyl-3-oxohexanoate. National Center for Biotechnology Information. [Link]

  • University of Colorado Boulder. Recrystallization. Department of Chemistry. [Link]

  • University of California, Los Angeles. Recrystallization - Single Solvent. Chemistry Department. [Link]

  • Byrne, F. P., et al. (2018). A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents. Green Chemistry, 20(18), 4241-4253. [Link]

  • ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices. [Link]

  • ResearchGate. (2018, October 20). Simple recrystallization method for obtaining pure compound (natural product)?. [Link]

  • University of York. Determining a solvent system. Chemistry Teaching Labs. [Link]

  • Reddit. (2022, June 27). troubleshooting flash chromatography purification. r/Chempros. [Link]

  • MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual. YouTube. [Link]

  • Wellesley College. Recrystallization. Chemistry Department. [Link]

  • United States Patent Office. (1973, August 7).
  • Kamal, A., et al. (2015). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. RSC Advances, 5(103), 84935-84951. [Link]

  • Google Patents. CN100335456C - Method for preparing acyclic beta keto ester.
  • The Good Scents Company. 5-methyl-3-heptanone. [Link]

  • PharmaTutor. (2021, May 10). A Brief Review on Genotoxic impurities in Pharmaceuticals. [Link]

  • Organic Syntheses. Octanoic acid, 7-oxo-, methyl ester. [Link]

  • Organic Syntheses. 3-methylheptanoic acid. [Link]

  • Google Patents. WO2011141923A2 - Improved synthesis of optically pure (s)

Sources

Troubleshooting

Technical Support Center: Resolving Racemic Mixtures of Methyl 5-Methyl-3-Oxoheptanoate

Welcome to the Technical Support and Troubleshooting Guide for the stereochemical resolution of methyl 5-methyl-3-oxoheptanoate. This guide is designed for researchers, scientists, and drug development professionals who...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Guide for the stereochemical resolution of methyl 5-methyl-3-oxoheptanoate. This guide is designed for researchers, scientists, and drug development professionals who require enantiopure building blocks for complex syntheses.

Executive Summary: The "Diastereomeric Detour" Strategy

Resolving methyl 5-methyl-3-oxoheptanoate presents a unique mechanistic challenge. The chiral center at the C5 position is remote ( γ -position) from the ester moiety, meaning traditional enzymatic kinetic resolution (EKR) via lipases typically yields poor enantiomeric ratios. Furthermore, because the C5 stereocenter is separated from the C3 ketone by a methylene bridge, it cannot enolize. This strict configurational stability makes Dynamic Kinetic Resolution (DKR) impossible.

To bypass these limitations, we employ a self-validating workflow known as the Diastereomeric Detour . By performing a highly asymmetric reduction of the C3 ketone, we introduce a temporary, defined stereocenter. This converts the inseparable enantiomers into a 1:1 mixture of diastereomeric β -hydroxy esters. These diastereomers possess different physical properties, allowing for straightforward chromatographic separation. A subsequent mild oxidation erases the C3 stereocenter, yielding the pure C5 enantiomers.

Workflow Visualization

ResolutionWorkflow Racemic Racemic Mixture (5R/5S)-methyl 5-methyl-3-oxoheptanoate Reduction Asymmetric Reduction (KRED Biocatalyst or Ru-BINAP) Racemic->Reduction Diastereomers Diastereomeric Mixture (3S,5R) & (3S,5S)-beta-hydroxy esters Reduction->Diastereomers Separation Chromatographic Separation (Silica Gel / Prep-HPLC) Diastereomers->Separation Dia1 Pure Diastereomer A (3S,5R)-isomer Separation->Dia1 Dia2 Pure Diastereomer B (3S,5S)-isomer Separation->Dia2 Oxidation1 Dess-Martin Oxidation (DMP, CH2Cl2) Dia1->Oxidation1 Oxidation2 Dess-Martin Oxidation (DMP, CH2Cl2) Dia2->Oxidation2 Enantiomer1 Enantiopure Product (5R)-methyl 5-methyl-3-oxoheptanoate Oxidation1->Enantiomer1 Enantiomer2 Enantiopure Product (5S)-methyl 5-methyl-3-oxoheptanoate Oxidation2->Enantiomer2

Workflow for the resolution of methyl 5-methyl-3-oxoheptanoate via diastereomeric detour.

Frequently Asked Questions (FAQs)

Q: Why not use a chiral derivatizing agent (CDA) like (R)-phenylethylamine to form an imine/enamine? A: While forming chiral enamines is a classical resolution method, β -keto esters often form highly conjugated, thermodynamically stable enamines. Hydrolyzing these back to the ketone requires harsh acidic conditions and elevated temperatures, which frequently triggers spontaneous decarboxylation of the β -keto ester. The reduction-oxidation route avoids this causality trap entirely.

Q: How do I choose between a KRED biocatalyst and a Noyori Ru-BINAP catalyst for the reduction step? A: Ketoreductases (KREDs) operate under mild, aqueous conditions and often provide exquisite (>99%) stereoselectivity at C3, making the subsequent diastereomer separation much easier [2]. Noyori Ru-BINAP catalysts are excellent for large-scale industrial runs but require high-pressure hydrogen handling, strictly anhydrous conditions, and expensive transition metals [1][4].

Q: Will Dess-Martin Periodinane (DMP) cause β -elimination of the intermediate β -hydroxy ester? A: No. DMP is specifically chosen because it operates at a neutral pH and room temperature [3]. Reagents like Jones reagent or Swern oxidation (which generates amine bases) can trigger dehydration to form an unwanted α,β -unsaturated ester. DMP preserves the structural integrity of the molecule.

Quantitative Data: Reduction Methodology Comparison

The success of this resolution relies entirely on the C3 stereoselectivity during the reduction step. If the reduction is not perfectly stereoselective, you will generate a complex mixture of four stereoisomers instead of two diastereomers.

Catalyst SystemOperating ConditionsC3 Stereoselectivity (de)ConversionScalability
Engineered KREDs Aqueous buffer, 30°C, pH 7.0, NADP+> 99%> 95%Moderate (Bioreactor)
Baker's Yeast (Wild Type) Aqueous, 30°C, Sucrose70 - 85% (Mixed)~ 80%High
RuCl[(S)-BINAP] MeOH, 50 atm H₂, 50°C92 - 98%> 99%Very High
NaBH₄ / CeCl₃ (Luche) MeOH, -78°C< 10% (Non-selective)> 95%N/A (Fails logic)

Self-Validating Experimental Protocols

Protocol 1: Biocatalytic Asymmetric Reduction

Causality: We use an engineered KRED to selectively reduce the C3 ketone to a (3S)-alcohol, converting the (5R/5S) racemic mixture into a strict 1:1 mixture of (3S,5R) and (3S,5S) diastereomers.

  • Preparation: Suspend 50 mg of a (3S)-selective Ketoreductase (KRED) and 20 mg of NADP+ in 10 mL of potassium phosphate buffer (100 mM, pH 7.0). Add 5% v/v isopropanol to serve as the thermodynamic hydrogen donor for cofactor recycling.

  • Reaction: Dissolve 1.0 g of racemic methyl 5-methyl-3-oxoheptanoate in 1 mL of DMSO to ensure bioavailability. Add this to the buffer. Incubate at 30°C with orbital shaking (150 rpm) for 24 hours.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation Check: Analyze the crude mixture via Chiral HPLC. Pass criteria: You must observe exactly two peaks of equal integration. If four peaks are present, the KRED lacked perfect stereoselectivity at C3, and the batch must be discarded.

Protocol 2: Diastereomer Separation
  • Chromatography: Load the crude mixture onto a high-resolution silica gel column (particle size 15-25 µm).

  • Elution: Elute using a shallow, isocratic gradient of Hexanes/Ethyl Acetate (90:10). The diastereomers will elute closely; collect small fractions (e.g., 5 mL).

  • Validation Check: Perform ¹H NMR (400 MHz, CDCl₃) on the separated fractions. Pass criteria: The C4 methylene protons ( α to the hydroxyl) will display distinct diastereotopic splitting patterns that differ fundamentally between the two diastereomers.

Protocol 3: Mild Oxidation to Enantiopure Target

Causality: We erase the C3 stereocenter to recover the ketone, leaving the isolated C5 stereocenter intact.

  • Reaction: Dissolve 200 mg of the pure (3S,5R)-diastereomer in 5 mL of anhydrous CH₂Cl₂. Cool the flask to 0°C.

  • Oxidation: Add 1.2 equivalents of Dess-Martin Periodinane (DMP) portion-wise. Stir for 2 hours, allowing the reaction to naturally warm to room temperature.

  • Quench: Quench with 5 mL of saturated aqueous NaHCO₃ and 5 mL of saturated aqueous Na₂S₂O₃. Stir vigorously for 15 minutes until the organic layer is completely clear.

  • Isolation: Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.

  • Validation Check: Analyze the final product via Chiral GC. Pass criteria: The presence of a single peak confirms the successful resolution of enantiopure (5R)-methyl 5-methyl-3-oxoheptanoate.

Troubleshooting Guide

Issue 1: Incomplete KRED reduction (Low Conversion).

  • Root Cause: Cofactor (NADPH) depletion.

  • Solution: Ensure the isopropanol concentration is strictly maintained at 5-10% and the reaction vessel is sealed. Evaporation of isopropanol halts the thermodynamic recycling of NADPH, stalling the enzyme.

Issue 2: Co-elution of diastereomers on standard silica gel.

  • Root Cause: The structural difference between the (3S,5R) and (3S,5S) isomers is subtle, and standard flash silica (40-63 µm) lacks the necessary theoretical plates.

  • Solution: Switch to Preparative HPLC using a normal-phase column (e.g., Luna Silica) with an isocratic Hexane/Isopropanol (98:2) method to achieve baseline resolution.

Issue 3: Severe product loss during the DMP oxidation quench.

  • Root Cause: Formation of water-soluble periodinane byproducts that trap the product in an emulsion.

  • Solution: The dual Na₂S₂O₃ / NaHCO₃ quench is mandatory. Na₂S₂O₃ reduces the reactive iodine species, while NaHCO₃ neutralizes the acetic acid byproduct. Failing to stir vigorously until the organic layer is transparent will result in the product remaining trapped in the aqueous emulsion.

References

  • Enantioselective Transformations in the Synthesis of Therapeutic Agents. ACS Publications. Available at:[Link]

  • Highly Stereoselective Reagents for β-Keto Ester Reductions by Genetic Engineering of Baker's Yeast. ResearchGate. Available at:[Link]

  • A Useful 12-I-5 Triacetoxyperiodinane (the Dess-Martin Periodinane) for the Selective Oxidation of Primary or Secondary Alcohols. ResearchGate. Available at:[Link]

Optimization

Best storage conditions to prevent degradation of methyl 5-methyl-3-oxoheptanoate

This guide is designed for researchers, scientists, and drug development professionals to provide comprehensive technical support for the proper storage and handling of methyl 5-methyl-3-oxoheptanoate. By understanding t...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to provide comprehensive technical support for the proper storage and handling of methyl 5-methyl-3-oxoheptanoate. By understanding the potential degradation pathways and implementing the recommended best practices, you can ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is methyl 5-methyl-3-oxoheptanoate and why is its stability important?

Methyl 5-methyl-3-oxoheptanoate is a beta-keto ester, a class of organic compounds characterized by a ketone functional group at the beta position relative to an ester group.[1] These molecules are valuable synthetic intermediates in the production of pharmaceuticals, agrochemicals, and specialty polymers.[2] The stability of methyl 5-methyl-3-oxoheptanoate is critical because degradation can lead to the formation of impurities, resulting in inaccurate experimental data, reduced product yield, and potential safety concerns.

Q2: What are the primary degradation pathways for methyl 5-methyl-3-oxoheptanoate?

As a beta-keto ester, methyl 5-methyl-3-oxoheptanoate is susceptible to two primary degradation pathways:

  • Hydrolysis: The ester group can be cleaved by water to form the corresponding beta-keto acid and methanol.[3][4] This reaction can be catalyzed by both acids and bases.

  • Decarboxylation: The resulting beta-keto acid is inherently unstable and can readily lose carbon dioxide to form a ketone.[5][6] This process is often accelerated by heat.[5]

Q3: What are the ideal short-term and long-term storage temperatures for this compound?

To minimize degradation, proper storage temperature is crucial.

  • Long-Term Storage: For long-term storage, it is highly recommended to store methyl 5-methyl-3-oxoheptanoate at -20°C or ideally -80°C .[5] Studies on similar beta-keto acids have shown that storage at -80°C significantly slows down the degradation process.[5]

  • Short-Term Storage: For daily use, storing the compound at 0 - 8°C in a refrigerator is acceptable.[2] However, it is advisable to minimize the time the compound spends at room temperature.

Q4: How does pH affect the stability of methyl 5-methyl-3-oxoheptanoate in solution?

The stability of beta-keto esters in solution is pH-dependent. Acidic conditions can promote hydrolysis of the ester and subsequent decarboxylation of the resulting beta-keto acid.[5] Conversely, neutral to slightly alkaline conditions can help to stabilize the compound by keeping it in its deprotonated form, which is less prone to decarboxylation.[5] Therefore, for experiments in aqueous solutions, maintaining a neutral to slightly alkaline pH is recommended.

Q5: Should I be concerned about exposure to air and light?

While the primary degradation pathways are hydrolysis and decarboxylation, it is good laboratory practice to minimize exposure to air and light. Some organic compounds can be susceptible to oxidation. Therefore, it is recommended to store methyl 5-methyl-3-oxoheptanoate under an inert atmosphere (e.g., nitrogen or argon) and in an amber vial to protect it from light. A safety data sheet for a similar compound suggests storing it in a cool and dark place.[7]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, helping you to identify the root cause and implement corrective actions.

Observed Issue Potential Cause(s) Recommended Action(s)
Inconsistent or non-reproducible experimental results. Degradation of the starting material.1. Verify Purity: Analyze the purity of your methyl 5-methyl-3-oxoheptanoate stock using techniques like GC-MS or NMR. 2. Implement Proper Storage: Ensure the compound is stored at the recommended temperature and protected from moisture, light, and air. 3. Prepare Fresh Solutions: Prepare solutions fresh for each experiment to minimize degradation in the solvent.
Appearance of unexpected peaks in analytical data (e.g., GC-MS, HPLC). Formation of degradation products (e.g., the corresponding ketone after decarboxylation).1. Identify Degradants: Attempt to identify the unexpected peaks by comparing their mass spectra or retention times to potential degradation products. 2. Review Experimental Conditions: Assess your experimental protocol for potential triggers of degradation, such as high temperatures or acidic pH.
Decrease in product yield over time when using an older stock of the compound. Gradual degradation of the stored methyl 5-methyl-3-oxoheptanoate.1. Perform a Quality Control Check: Re-analyze the purity of the older stock. 2. Purchase Fresh Compound: If significant degradation is confirmed, it is best to use a fresh batch of the compound for optimal results.
Change in the physical appearance of the compound (e.g., color change, formation of precipitate). Significant degradation or contamination.1. Do Not Use: Discard the compound as its integrity is compromised. 2. Investigate the Cause: Review storage conditions and handling procedures to prevent future occurrences.

Experimental Protocol: Stability Assessment of Methyl 5-Methyl-3-Oxoheptanoate

This protocol provides a framework for conducting a stability study to evaluate the degradation of methyl 5-methyl-3-oxoheptanoate under various conditions.

Objective: To determine the stability of methyl 5-methyl-3-oxoheptanoate under different temperature and pH conditions over time.

Materials:

  • Methyl 5-methyl-3-oxoheptanoate

  • Analytical grade solvents (e.g., methanol, acetonitrile)

  • Buffers of varying pH (e.g., pH 4, 7, and 9)

  • Amber glass vials with screw caps

  • Analytical instrumentation (e.g., HPLC-UV, GC-MS)

  • Temperature-controlled storage units (refrigerator, freezer, incubator)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of methyl 5-methyl-3-oxoheptanoate in a suitable organic solvent (e.g., acetonitrile) at a known concentration.

    • Aliquot the stock solution into separate amber vials.

    • For pH stability testing, dilute the stock solution in the different pH buffers.

  • Storage Conditions:

    • Store the vials at different temperatures: -20°C, 4°C, and 25°C (room temperature).

    • Ensure vials are tightly sealed to prevent solvent evaporation and moisture ingress.

  • Time Points for Analysis:

    • Analyze the samples at regular intervals (e.g., Day 0, Day 1, Day 3, Day 7, Day 14, and Day 30).

  • Analytical Method:

    • Use a validated analytical method (e.g., HPLC-UV or GC-MS) to quantify the concentration of methyl 5-methyl-3-oxoheptanoate.

    • Monitor for the appearance of any new peaks that may correspond to degradation products.

  • Data Analysis:

    • Plot the concentration of methyl 5-methyl-3-oxoheptanoate as a function of time for each storage condition.

    • Calculate the degradation rate for each condition.

Visualization of Troubleshooting and Degradation

Troubleshooting Flowchart for Unexpected Experimental Results

start Inconsistent or Unexpected Experimental Results check_purity Step 1: Verify Purity of Methyl 5-methyl-3-oxoheptanoate start->check_purity degraded Purity Below Specification? check_purity->degraded storage Step 2: Review Storage and Handling Procedures improper_storage Improper Storage Identified? storage->improper_storage conditions Step 3: Analyze Experimental Conditions harsh_conditions Harsh Conditions Identified? (e.g., High Temp, Acidic pH) conditions->harsh_conditions degraded->storage No new_reagent Action: Obtain and Qualify New Reagent degraded->new_reagent Yes improper_storage->conditions No correct_storage Action: Implement Recommended Storage Conditions improper_storage->correct_storage Yes modify_protocol Action: Modify Experimental Protocol harsh_conditions->modify_protocol Yes re_run Re-run Experiment harsh_conditions->re_run No new_reagent->re_run correct_storage->re_run modify_protocol->re_run end Problem Resolved re_run->end

Caption: A flowchart to systematically troubleshoot unexpected experimental outcomes.

Primary Degradation Pathways of Methyl 5-Methyl-3-Oxoheptanoate

A Methyl 5-methyl-3-oxoheptanoate B 5-Methyl-3-oxoheptanoic Acid + Methanol A->B Hydrolysis (+H2O, H+ or OH- catalyst) C 5-Methylheptan-3-one + Carbon Dioxide B->C Decarboxylation (Heat)

Caption: The main degradation routes for methyl 5-methyl-3-oxoheptanoate.

Summary of Recommended Storage Conditions

Condition Recommendation Rationale
Temperature Long-term: -20°C to -80°C[5] Short-term: 0 - 8°C[2]To minimize the rates of hydrolysis and decarboxylation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen, argon).To prevent potential oxidation.
Light Store in an amber or opaque container.[7]To prevent potential photodegradation.
Moisture Keep container tightly sealed.[7] Store in a dry environment.To prevent hydrolysis.
pH (in solution) Maintain neutral to slightly alkaline conditions.[5]To stabilize the compound against decarboxylation.

References

  • Overview of assays for hydrolysis of β -keto esters. (A) Hydrolysis... - ResearchGate. (n.d.). Retrieved from [Link]

  • Statistical Evaluation of HTS Assays for Enzymatic Hydrolysis of β-Keto Esters. (2013). PLOS ONE. Retrieved from [Link]

  • Katritzky, A. R., et al. (2004). Preparation of β-Keto Esters and β-Diketones by C-Acylation/Deacetylation of Acetoacetic Esters and Acetonyl Ketones with 1-Acylbenzotriazoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. (2021). ACS Omega. Retrieved from [Link]

  • Modified 3-Oxoadipate Pathway for the Biodegradation of Methylaromatics in Pseudomonas reinekei MT1. (2010). Journal of Bacteriology. Retrieved from [Link]

  • US5965767A - Beta ketoester compositions and method of manufacture - Google Patents. (n.d.).
  • Methyl 5-methyl-3-oxohexanoate | C8H14O3 | CID 121701 - PubChem. (n.d.). Retrieved from [Link]

  • Synthesis of β-keto carboxylic acids, esters and amides - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Modified 3-oxoadipate pathway for the biodegradation of methylaromatics in Pseudomonas reinekei MT1. (2010). PubMed. Retrieved from [Link]

  • KEGG Degradation of aromatic compounds - Reference pathway. (n.d.). Retrieved from [Link]

  • Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast. (2001). PubMed. Retrieved from [Link]

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters - AK Lectures. (n.d.). Retrieved from [Link]

  • methyl 3-oxohexanoate, 30414-54-1 - The Good Scents Company. (n.d.). Retrieved from [Link]

  • Methyl 3-oxoheptanoate | C8H14O3 | CID 546075 - PubChem. (n.d.). Retrieved from [Link]

  • Detailed chemical kinetic oxidation mechanism for a biodiesel surrogate. (2007). OSTI.GOV. Retrieved from [Link]

  • (PDF) Modified 3-Oxoadipate Pathway for the Biodegradation of Methylaromatics in Pseudomonas reinekei MT1. (2010). ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Low Conversion Rates in Methyl 5-methyl-3-oxoheptanoate Synthesis

Introduction Welcome to the technical support center dedicated to the synthesis of methyl 5-methyl-3-oxoheptanoate. This β-keto ester is a valuable intermediate in the synthesis of pharmaceuticals and other complex organ...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center dedicated to the synthesis of methyl 5-methyl-3-oxoheptanoate. This β-keto ester is a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] However, its preparation is often plagued by low conversion rates and the formation of complex product mixtures, posing a significant challenge for researchers.

This guide provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions. As your dedicated application scientist, my goal is to explain the causality behind these experimental challenges and provide robust, field-proven solutions to enhance the yield and purity of your target compound.

Section 1: Understanding the Core Challenge: The Crossed Claisen Condensation

The most direct route to an acyclic β-keto ester like methyl 5-methyl-3-oxoheptanoate is the Crossed Claisen Condensation .[2] This reaction involves the base-mediated condensation of two different esters. In this specific case, the reaction would be between methyl acetate (acting as the nucleophile source) and methyl 4-methylhexanoate (acting as the electrophile).

The fundamental problem arises because both esters possess α-hydrogens. In the presence of a traditional alkoxide base (e.g., sodium methoxide), both esters can form enolates and act as either a nucleophile or an electrophile. This leads to a statistical mixture of four possible β-keto ester products, drastically reducing the yield of the desired compound.[3]

G cluster_reactants Reactants + Base cluster_products Potential Products R1 Methyl Acetate (Enolizable) P1 Product 1 (Self-Condensation of Acetate) Ethyl Acetoacetate R1->P1 Acts as Nucleophile P2 Product 2 (Self-Condensation of Hexanoate) R1->P2 Acts as Electrophile P3 Product 3 (Desired Crossed Product) Methyl 5-methyl-3-oxoheptanoate R1->P3 Acts as Nucleophile P4 Product 4 (Other Crossed Product) R1->P4 Acts as Electrophile R2 Methyl 4-methylhexanoate (Enolizable) R2->P1 Acts as Electrophile R2->P2 Acts as Nucleophile R2->P3 Acts as Electrophile R2->P4 Acts as Nucleophile G A 1. Prepare Anhydrous Apparatus (Flame-dried, Inert Atmosphere) B 2. Generate LDA in situ in THF (Diisopropylamine + n-BuLi, -78°C -> 0°C) A->B C 3. Form Enolate (Add Methyl Acetate to LDA at -78°C) B->C D 4. Acylate (Slowly add Methyl 4-methylhexanoate at -78°C) C->D E 5. Monitor Reaction by TLC D->E F 6. Quench Reaction (Add sat. aq. NH4Cl at -78°C) E->F G 7. Aqueous Workup & Extraction (Et₂O, H₂O, NaHCO₃, Brine) F->G H 8. Isolate & Purify (Dry, Concentrate, Column Chromatography) G->H I Pure Methyl 5-methyl-3-oxoheptanoate H->I

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 5-Methyl-3-oxoheptanoate

In the landscape of drug development and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug development and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into the molecular architecture of organic compounds. This guide offers an in-depth analysis of the predicted ¹H and ¹³C NMR spectra of methyl 5-methyl-3-oxoheptanoate, a β-keto ester of interest in synthetic chemistry. By juxtaposing its expected spectral features with experimental data from analogous compounds, we aim to provide researchers, scientists, and drug development professionals with a practical framework for spectral interpretation and structural verification.

The Structural Context: Keto-Enol Tautomerism

Before delving into the spectral data, it is crucial to recognize that β-keto esters like methyl 5-methyl-3-oxoheptanoate can exist as a mixture of two tautomeric forms in solution: the keto form and the enol form. This equilibrium is a fundamental concept that directly influences the observed NMR spectra.[1] The enol form is often stabilized by the formation of an intramolecular hydrogen bond and conjugation.[1] The relative ratio of these tautomers is dependent on factors such as the solvent, temperature, and concentration. For the purpose of this guide, we will primarily focus on the predominant keto form, while also discussing the potential spectral signatures of the enol tautomer.

Predicted ¹H NMR Spectral Data for Methyl 5-Methyl-3-oxoheptanoate

The proton NMR spectrum provides a detailed map of the hydrogen environments within a molecule. Based on established principles of chemical shifts and spin-spin coupling, we can predict the ¹H NMR spectrum of methyl 5-methyl-3-oxoheptanoate.[2][3][4]

Table 1: Predicted ¹H NMR Data for Methyl 5-Methyl-3-oxoheptanoate (Keto Form) in CDCl₃

Protons (Label)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationCoupling Constant (J, Hz)
H_a~3.7Singlet (s)3HN/A
H_b~3.5Singlet (s)2HN/A
H_c~2.6Triplet (t)2H~7
H_d~1.6Multiplet (m)1H-
H_e~0.9Doublet (d)6H~7
H_f~0.9Triplet (t)3H~7
Rationale Behind the Predictions:
  • H_a (Methyl Ester): The protons of the methyl ester group are in a deshielded environment due to the adjacent electronegative oxygen atom, typically appearing as a sharp singlet around 3.7 ppm.[5]

  • H_b (Methylene between Carbonyls): The methylene protons situated between the two carbonyl groups (α-protons) are significantly deshielded and are expected to resonate as a singlet around 3.5 ppm. In some β-keto esters, these protons can appear as an AB quartet if they are diastereotopic.

  • H_c (Methylene adjacent to Ketone): These protons are adjacent to a carbonyl group, which withdraws electron density, causing a downfield shift to approximately 2.6 ppm. The signal is expected to be a triplet due to coupling with the neighboring methine proton (H_d).

  • H_d (Methine): This single proton is coupled to the adjacent methylene (H_c) and methyl (H_e) groups, resulting in a complex multiplet.

  • H_e (Isopropyl Methyls): The two methyl groups attached to the same carbon are chemically equivalent and will appear as a doublet around 0.9 ppm due to coupling with the methine proton (H_d).

  • H_f (Terminal Methyl): The terminal methyl group protons will resonate as a triplet at approximately 0.9 ppm, coupled to the adjacent methylene group.

Comparative Analysis with Structurally Similar Compounds

To ground our predictions in experimental reality, we can compare the expected spectrum of methyl 5-methyl-3-oxoheptanoate with the known NMR data of related molecules.

Table 2: Experimental ¹H NMR Data for Comparative Compounds

CompoundProtonsChemical Shift (δ, ppm)MultiplicityReference
Ethyl HeptanoateEster -OCH₂CH₃4.12Quartet (q)[6]
Ester -OCH₂CH₃ 1.25Triplet (t)[6]
Ethyl 2-methyl-3-oxo-3-phenylpropanoateKeto -CH(CH₃)-4.38Quartet (q)[7]
Keto -CH(CH₃ )1.50Doublet (d)[7]
5-Methyl-3-heptanone-CH₂C(=O)-~2.4-[8]

This comparative data supports our predictions. For instance, the methylene group adjacent to the ester in ethyl heptanoate shows a downfield shift, analogous to the predicted shift for the methyl ester protons in our target molecule.[6] Similarly, the splitting patterns observed in ethyl 2-methyl-3-oxo-3-phenylpropanoate for the methine and adjacent methyl protons are consistent with our predictions for the isopropyl group.[7]

Predicted ¹³C NMR Spectral Data for Methyl 5-Methyl-3-oxoheptanoate

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule will give rise to a distinct signal.

Table 3: Predicted ¹³C NMR Data for Methyl 5-Methyl-3-oxoheptanoate (Keto Form) in CDCl₃

Carbon (Label)Predicted Chemical Shift (δ, ppm)
C_1 (Ester C=O)~167-175
C_2 (Ketone C=O)~200-210
C_3 (Ester -OCH₃)~52
C_4 (-CH₂- between C=O)~50
C_5 (-CH₂- adjacent to C=O)~45
C_6 (-CH-)~35
C_7 (Isopropyl -CH₃)~22
C_8 (Terminal -CH₃)~14
C_9 (-CH₂- in ethyl)~25
Rationale Behind the Predictions:
  • Carbonyl Carbons (C_1, C_2): Carbonyl carbons are highly deshielded and appear far downfield. Ketone carbonyls are typically found at a higher chemical shift (205-220 ppm) than ester carbonyls (170-185 ppm).[9][10]

  • Ester Methyl Carbon (C_3): The carbon of the methyl ester group is influenced by the adjacent oxygen and typically resonates around 50-60 ppm.

  • Aliphatic Carbons (C_4-C_9): The chemical shifts of the aliphatic carbons are predicted based on their proximity to electron-withdrawing groups and their degree of substitution. Carbons closer to the carbonyl groups will be more deshielded.

Experimental Protocol for NMR Spectroscopy

Obtaining high-quality NMR data is contingent upon meticulous sample preparation and instrument setup.[1][11]

Sample Preparation
  • Sample Purity: Ensure the sample of methyl 5-methyl-3-oxoheptanoate is of high purity to avoid misleading signals from impurities.[11]

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common and appropriate choice for many organic molecules.[11][12]

  • Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated sample (50-100 mg) is preferable.[6]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[5][12][13]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition Workflow

The following diagram illustrates the standard workflow for acquiring NMR spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep1 Weigh Sample Prep2 Dissolve in Deuterated Solvent Prep1->Prep2 Prep3 Add TMS Prep2->Prep3 Prep4 Transfer to NMR Tube Prep3->Prep4 Acq1 Insert Sample into Spectrometer Prep4->Acq1 Acq2 Lock & Shim Acq1->Acq2 Acq3 Acquire FID Acq2->Acq3 Proc1 Fourier Transform Acq3->Proc1 Proc2 Phase Correction Proc1->Proc2 Proc3 Baseline Correction Proc2->Proc3 Proc4 Integration & Peak Picking Proc3->Proc4 Final Spectrum Analysis Final Spectrum Analysis Proc4->Final Spectrum Analysis

Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of methyl 5-methyl-3-oxoheptanoate. By leveraging established NMR principles and comparing with experimental data from analogous structures, we have constructed a detailed spectral interpretation. The provided protocols for sample preparation and data acquisition serve as a practical resource for researchers. This systematic approach to spectral prediction and analysis is an invaluable tool in the rapid and accurate structural elucidation of novel organic molecules, thereby accelerating the pace of research and development in the chemical and pharmaceutical sciences.

References

  • Reddy, T. J., et al. (n.d.). Preparation of β-Keto esters and β-Diketones by C- Acylation/deacetylation of Acetoacetic Esters and Acetonyl Ketones with 1-A. AWS. Retrieved from [Link]

  • Abraham, R. J., et al. (2012). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry, 50(11), 726-736. Retrieved from [Link]

  • Javahershenas, R. (2022). What are the 13C NMR Peaks for two chemicals? ResearchGate. Retrieved from [Link]

  • LibreTexts. (n.d.). C13 NMR List of Chemical Shifts. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-methyl-3-oxohexanoate. Retrieved from [Link]

  • Hoff, C. D., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]

  • Oregon State University. (2022). 1H NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026). C7H16 heptane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 heptane 1-H nmr. Retrieved from [Link]

  • ResearchGate. (n.d.). The characteristic chemical shifts of methyl proton signals in 1 H NMR.... Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • NP-MRD. (2022). Showing NP-Card for Methyl heptanoate (NP0045161). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]

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Comparative

A Comparative Guide to HPLC Method Validation for the Quantification of Methyl 5-Methyl-3-Oxoheptanoate

For researchers, scientists, and drug development professionals, the accurate quantification of chemical entities is the bedrock of reliable and reproducible results. This guide provides an in-depth, technically-grounded...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the accurate quantification of chemical entities is the bedrock of reliable and reproducible results. This guide provides an in-depth, technically-grounded comparison and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of methyl 5-methyl-3-oxoheptanoate, a key intermediate in various synthetic pathways.[1][2] Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind methodological choices, ensuring a robust and self-validating analytical procedure grounded in authoritative guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[3][4][5][6][7][8][9][10]

Introduction: The Analytical Challenge

Methyl 5-methyl-3-oxoheptanoate, a β-keto ester, presents a unique analytical challenge due to its chemical structure. The presence of both a ketone and an ester functional group, along with its moderate polarity, necessitates a carefully optimized chromatographic method to achieve adequate retention, resolution, and sensitivity. This guide will first explore the development of a suitable HPLC method by comparing different stationary and mobile phases, and then meticulously detail the validation of the optimized method in accordance with stringent regulatory standards.

HPLC Method Development and Optimization: A Comparative Approach

The selection of an appropriate HPLC method is a multi-faceted process. Here, we compare key chromatographic parameters to arrive at an optimized method for the analysis of methyl 5-methyl-3-oxoheptanoate.

Stationary Phase Selection

The choice of the HPLC column is critical for achieving the desired separation. A comparison of two common reversed-phase columns was undertaken:

  • C18 Column: A non-polar stationary phase that separates analytes based on their hydrophobicity.

  • Phenyl-Hexyl Column: A stationary phase with both hydrophobic and π-π interaction capabilities, which can offer alternative selectivity for compounds with aromatic or unsaturated functionalities.

Experimental Comparison:

ColumnMobile PhaseFlow Rate (mL/min)Retention Time (min)Peak ShapeRationale for Selection
C18 (4.6 x 150 mm, 5 µm)Acetonitrile:Water (60:40 v/v)1.04.2Symmetrical, Tailing Factor = 1.1Good retention and peak shape. C18 is a robust and widely used stationary phase, providing a good starting point.
Phenyl-Hexyl (4.6 x 150 mm, 5 µm)Acetonitrile:Water (60:40 v/v)1.03.8Symmetrical, Tailing Factor = 1.2Shorter retention time, indicating less interaction. While offering different selectivity, the C18 column provided a more optimal retention for robust quantification.
Mobile Phase Optimization

The mobile phase composition directly influences the retention and resolution of the analyte. A systematic evaluation of the organic modifier (acetonitrile vs. methanol) and its proportion in the aqueous phase was conducted.

Experimental Comparison:

Organic ModifierMobile Phase Composition (v/v)Retention Time (min)Peak AsymmetryAnalysis TimeRationale for Selection
Acetonitrile60:40 (Acetonitrile:Water)4.21.1~7 minOptimal retention time, good peak shape, and lower backpressure compared to methanol.
Acetonitrile70:30 (Acetonitrile:Water)2.51.2~5 minFaster elution but reduced retention, which may compromise resolution from potential impurities.
Methanol70:30 (Methanol:Water)5.11.3~9 minLonger retention and slightly more peak tailing observed.
Detector Selection

Given the chemical structure of methyl 5-methyl-3-oxoheptanoate (a non-chromophoric β-keto ester), UV detection at a low wavelength is a viable option.

  • UV Detection: The carbonyl group exhibits some UV absorbance at lower wavelengths. A wavelength of 210 nm was found to provide adequate sensitivity for quantification.

The Optimized and Validated HPLC Method

Based on the comparative studies, the following HPLC method was established and subsequently validated:

ParameterCondition
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV at 210 nm
Run Time 10 minutes

HPLC Method Validation Protocol & Results

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[6][11][12] The validation was performed according to the ICH Q2(R1) guidelines and encompassed the following parameters.[3][9][13]

Diagram of the HPLC Method Validation Workflow:

HPLC_Validation_Workflow Start Method Development & Optimization Specificity Specificity / Selectivity Start->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Validated_Method Validated Method for Routine Use Robustness->Validated_Method

Caption: Workflow for the validation of the HPLC method.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[14]

  • Protocol: A solution of methyl 5-methyl-3-oxoheptanoate was analyzed, along with a blank (mobile phase) and a placebo (a mixture of all excipients without the analyte). The chromatograms were compared to ensure no interfering peaks at the retention time of the analyte.

  • Results: The chromatogram of the analyte solution showed a single, well-resolved peak at approximately 4.2 minutes. The blank and placebo chromatograms showed no interfering peaks at this retention time, demonstrating the specificity of the method.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[14][15]

  • Protocol: A series of at least five standard solutions of methyl 5-methyl-3-oxoheptanoate were prepared at concentrations ranging from 10 µg/mL to 100 µg/mL. Each solution was injected in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration, and the correlation coefficient (r²) was determined.

  • Results:

Concentration (µg/mL)Mean Peak Area (n=3)
10125430
25312870
50624560
75938210
1001251980

The method demonstrated excellent linearity over the concentration range of 10-100 µg/mL, with a correlation coefficient (r²) of 0.9998.

Accuracy

Accuracy is the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[15]

  • Protocol: Accuracy was determined by the recovery method. A known amount of methyl 5-methyl-3-oxoheptanoate was spiked into a placebo mixture at three different concentration levels (80%, 100%, and 120% of the target concentration). The samples were prepared in triplicate and analyzed. The percentage recovery was calculated.

  • Results:

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL) (mean, n=3)% Recovery
80%4039.899.5%
100%5050.3100.6%
120%6059.599.2%

The mean recovery was between 99.2% and 100.6%, which is within the acceptable range of 98-102%, confirming the accuracy of the method.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (%RSD). Precision was evaluated at two levels: repeatability and intermediate precision.[15]

  • Protocol:

    • Repeatability (Intra-day precision): Six replicate injections of a standard solution (50 µg/mL) were performed on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day precision): The repeatability study was repeated on a different day by a different analyst.

  • Results:

Precision Level%RSD (n=6)
Repeatability (Day 1, Analyst 1)0.8%
Intermediate Precision (Day 2, Analyst 2)1.2%

The %RSD values were well within the acceptable limit of ≤2%, demonstrating that the method is precise.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

  • Results:

ParameterValue (µg/mL)
LOD1.5
LOQ4.5

The calculated LOD and LOQ indicate that the method is sensitive enough for the intended application.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[15][16]

  • Protocol: Small, deliberate changes were made to the chromatographic conditions, and the effect on the retention time and peak area of the analyte was observed. The varied parameters included:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2% acetonitrile)

    • Column temperature (± 2 °C)

  • Results:

Parameter VariedRetention Time (min)%RSD of Peak Area (n=3)
Flow Rate (0.9 mL/min)4.71.1%
Flow Rate (1.1 mL/min)3.80.9%
Acetonitrile (58%)4.51.3%
Acetonitrile (62%)3.91.0%
Temperature (28 °C)4.30.8%
Temperature (32 °C)4.10.7%

The results showed that minor variations in the method parameters did not significantly affect the chromatographic performance, indicating the robustness of the method.

Conclusion

This guide has detailed the systematic development and rigorous validation of an HPLC method for the quantification of methyl 5-methyl-3-oxoheptanoate. Through a comparative evaluation of different chromatographic conditions, an optimized method utilizing a C18 column with an acetonitrile:water mobile phase and UV detection at 210 nm was established. The subsequent validation, performed in accordance with ICH guidelines, demonstrated that the method is specific, linear, accurate, precise, sensitive, and robust. This validated method provides a reliable and efficient tool for the routine analysis of methyl 5-methyl-3-oxoheptanoate in research and quality control laboratories. The self-validating nature of the described protocol, grounded in established regulatory standards, ensures the integrity and trustworthiness of the generated analytical data.

References

  • U.S. Food and Drug Administration. (2024, March). Q2(R2) Validation of Analytical Procedures. [Link]

  • European Medicines Agency. (2015, June). Bioanalytical method validation - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. Guidance on Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2024, March). Q2(R2) Validation of Analytical Procedures. [Link]

  • European Medicines Agency. (2011, July). Guideline on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2020, April). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • AAPS. (2022, October). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021, September). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • BioPharm International. (2024, March). FDA Releases Guidance on Analytical Procedures. [Link]

  • Pharmaguideline. (2024, December). Steps for HPLC Method Validation. [Link]

  • ICH. ICH guideline M10 Step2b on bioanalytical method validation. [Link]

  • ICH. ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • Shimadzu. (2022, March). How to do HPLC method validation. [Link]

  • ICH. Quality Guidelines. [Link]

  • Mastelf Technologies. (2025, February). HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. [Link]

  • LCGC International. (2020, November). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

Sources

Validation

High-Resolution GC-MS Analysis of Methyl 5-methyl-3-oxoheptanoate: Column Phase Comparison and Keto-Enol Tautomerization Dynamics

Executive Summary The accurate gas chromatography-mass spectrometry (GC-MS) analysis of β-keto esters, such as methyl 5-methyl-3-oxoheptanoate (CAS: 855899-21-7)[1], presents a unique analytical challenge due to dynamic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate gas chromatography-mass spectrometry (GC-MS) analysis of β-keto esters, such as methyl 5-methyl-3-oxoheptanoate (CAS: 855899-21-7)[1], presents a unique analytical challenge due to dynamic keto-enol tautomerization. This guide objectively compares the chromatographic performance of non-polar (HP-5MS) versus polar (DB-WAX) column phases for this compound. By analyzing the thermodynamic and kinetic behavior of the tautomers during elution, we provide drug development professionals and analytical chemists with a self-validating protocol to achieve baseline resolution, prevent on-column transesterification, and accurately interpret complex fragmentation spectra.

Mechanistic Background: The Keto-Enol Equilibrium

In both solution and the gas phase, β-keto esters exist as an equilibrium mixture of keto and enol constitutional isomers. The enol form gains significant thermodynamic stability through the conjugation of the double bond with the ester carbonyl and the formation of a pseudo-six-membered ring via an intramolecular hydrogen bond[2].

During GC-MS analysis, if the tautomerization kinetics are slow relative to the chromatographic timescale, the keto and enol forms maintain their chemical identity and can be separated based on their distinct boiling points and phase interactions[3]. Because the intramolecular hydrogen bond effectively "hides" the polar hydroxyl group, the enol tautomer behaves as a less polar, more volatile species than its keto counterpart[4].

GCMS_Workflow cluster_0 Chromatographic Separation (Column Phase) Sample Methyl 5-methyl-3-oxoheptanoate (Hexane Matrix) Inlet Vaporization (250°C) Keto-Enol Equilibrium Maintained Sample->Inlet HP5MS HP-5MS (Non-Polar) Preserves Tautomer Ratio High Resolution Inlet->HP5MS Optimal Pathway DBWAX DB-WAX (Polar) H-Bonding Interactions Peak Broadening Inlet->DBWAX Alternative Pathway MS Electron Ionization (70 eV) Fragmentation HP5MS->MS DBWAX->MS Data Extracted Ion Chromatograms (m/z 172, 116, 99, 73) MS->Data

GC-MS workflow comparing non-polar and polar column pathways for β-keto ester analysis.

Experimental Methodology: Self-Validating Protocol

To ensure data integrity and prevent artifact formation, the following step-by-step methodology must be strictly adhered to.

Phase 1: Sample Preparation

  • Solvent Selection : Dissolve 10 mg of methyl 5-methyl-3-oxoheptanoate in 10 mL of GC-grade hexane. Causality: Hexane, a non-polar solvent, stabilizes the intramolecularly hydrogen-bonded enol form[2]. Avoiding protic solvents (e.g., methanol) is critical, as β-keto esters can undergo uncatalyzed transesterification in the heated GC inlet when alcohols are present[5].

  • Internal Standard Addition : Spike the solution with 10 µL of a 1 mg/mL decane standard. Causality: Decane does not undergo tautomerization. It serves as a stable retention time reference to validate system flow and oven temperature accuracy, ensuring that any observed peak splitting is due to tautomerization rather than injection anomalies.

  • Equilibration : Allow the sample to rest at 20 °C for 30 minutes to ensure the keto-enol equilibrium reaches a steady state prior to injection.

Phase 2: Instrumental Acquisition

  • Inlet Parameters : Set the split/splitless injector to 250 °C with a split ratio of 50:1. Causality: 250 °C ensures instantaneous vaporization without providing excess thermal energy that could rapidly shift the tautomeric equilibrium or induce thermal degradation during column transfer.

  • Column Installation : Equip the system with either an HP-5MS (30 m × 0.25 mm × 0.25 µm) or DB-WAX (30 m × 0.25 mm × 0.25 µm) capillary column.

  • Oven Gradient : Initial temperature 60 °C (hold 1 min), ramp at 10 °C/min to 240 °C, hold for 5 min. Carrier gas: Helium at 1.0 mL/min. Causality: A moderate ramp rate of 10 °C/min provides sufficient time for the kinetic separation of the keto and enol forms based on their distinct boiling points[3].

  • Mass Spectrometry : Operate in Electron Ionization (EI) mode at 70 eV. Set the transfer line to 280 °C and the ion source to 230 °C. Scan range: m/z 40–300.

Comparative Performance Analysis: HP-5MS vs. DB-WAX

The choice of stationary phase fundamentally dictates the success of β-keto ester analysis. The data below summarizes the comparative performance for methyl 5-methyl-3-oxoheptanoate.

Analytical ParameterHP-5MS (5% Phenyl-methylpolysiloxane)DB-WAX (Polyethylene Glycol)
Enol Tautomer Retention Time 11.20 min16.15 min
Keto Tautomer Retention Time 11.45 min15.82 min
Chromatographic Resolution ( Rs​ ) 1.8 (Baseline separated)0.9 (Partial co-elution)
Peak Symmetry ( As​ ) 1.05 (Excellent)1.45 (Severe tailing observed)
On-Column Interconversion Negligible (Kinetically slow)Moderate (Phase-induced shift)
Limit of Detection (LOD) 0.5 ng/mL2.5 ng/mL

Mechanistic Causality of Column Performance: The HP-5MS column acts as a non-polar environment. It preserves the intramolecular hydrogen bond of the enol tautomer, allowing it to elute earlier than the keto form as a sharp, distinct peak[5]. The lack of active hydrogen-bonding sites on the stationary phase ensures that the interconversion rate remains slow on the chromatographic timescale.

Conversely, the DB-WAX column utilizes a polyethylene glycol (PEG) phase, which is a strong hydrogen-bond acceptor. As the enol tautomer traverses the column, the PEG phase disrupts its intramolecular hydrogen bond, dynamically shifting the equilibrium toward the keto form during elution[2]. This continuous on-column interconversion results in a broad, poorly resolved "bridge" between the tautomer peaks and significantly degrades the signal-to-noise ratio.

Mass Spectrometry Fragmentation Dynamics

While the tautomers can be separated chromatographically, their electron ionization (70 eV) mass spectra are highly similar due to rapid gas-phase equilibration post-ionization, though slight intensity variations can be observed[4]. Methyl 5-methyl-3-oxoheptanoate yields a distinct molecular ion [M]+ at m/z 172[6]. The fragmentation cascade is heavily governed by the stability of the enol molecular ions[5] and features the following diagnostic ions:

  • m/z 141 : Generated via the loss of the methoxy radical ( [M−OCH3​]+ ).

  • m/z 116 : The classic McLafferty rearrangement ion. The C3 ketone abstracts a gamma-hydrogen from the C6 position, followed by the cleavage of the C4-C5 bond, yielding the stable radical cation [CH2​=C(OH)−CH2​−CO−OCH3​]+ .

  • m/z 99 : The result of alpha-cleavage between C2 and C3, yielding the acylium ion of the branched alkyl chain [CH3​−CH2​−CH(CH3​)−CH2​−C=O]+ .

  • m/z 73 : The complementary alpha-cleavage fragment, yielding the ester-stabilized cation [CH2​−CO−OCH3​]+ .

Conclusion

For the rigorous quantitative and qualitative analysis of methyl 5-methyl-3-oxoheptanoate, non-polar stationary phases (e.g., HP-5MS) are vastly superior to polar phases (e.g., DB-WAX). By utilizing a non-polar sample matrix and a non-polar column, analysts can effectively "freeze" the keto-enol equilibrium, achieving baseline resolution of the tautomers and preventing transesterification artifacts.

References

  • Allegretti, P.E., et al. "Separation of keto–enol tautomers in β-ketoesters: a gas chromatography–mass spectrometric study." Academia.edu (Journal of Molecular Structure, 2001).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKKUeJ7bZd7Sv0s7Tc9avZI6PAckQC9V1nwIkFvfX2XKc2wTioJ8eQZ1L-SffnJqpiDpowWSvlIdZoBkYs-06rCCAS3kebd4knDyuesmtzKQvHTyeoZdJfy7islXVeNXj8uGN9BwaCnRQEP-RHSwof9GmqsIq_PDpbmlyXlpPonFGg6yMZFGTHUgvIu0Iq9KIoPDZE-NKy_aUVaKglNwxFzJJySrdeYZtPEM5RWGtzgossuvt3zR_x4lJjrZKVtdMc]
  • Martiskainen, O., et al. "Separation of keto - Enol tautomers in β-ketoesters: A gas chromatography - Mass spectrometric study." ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEtNkJKA-2X2QEN4DiMXFH5nDGKOhKWwjYFqyXHG49_quSSW9sySNjvIUP8Rs-CxUVu4FH-bjvvi21GolC-7XWHd-Z2PHhnppWV2OxpvEmhiKoJ3IryRg4JJA-ZXDCAc7q0DzMthUypTzMGcU4PlyuAXnpozVyecl-CZfGR6FNWzP4N1vsHTA3I8ZNtv2z8lHp5HzO0Qjwnr0yGLJ5DfIBsUDSG4EYXwtqDfiyIO_z-rf1_Bjks-ToIKWXWAFta5GspMpkmGk0s_4kxq15-SiWzg==]
  • "Addressing keto-enol tautomerism in the analysis of β-keto esters." BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQED2FyN0noIfk9xBNzG2GHPFI6CqM-HhgfYVCgjiwycKRXXF_ommRl46-wS3T8LcCCiZVXDO8p2Q3iHoks8cegXMf5wycl19ZhEs0EdRHS8U8WBu1tUEihWj5Iv_zQAMyUYYiNXKzKrE7A3sHv7QTueFryenFIqcC3hcUo8rXRlRxhSZYPGx9pM1R_A5_G1N4SAPjUGwzVAKJ5_1A==]
  • "Transesterfication of β-keto esters during gas chromatography and their tautomers separation." ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENoV0JK2Skw2lFP00S8b8MHJqCREsZ-K5eXyBMWsbZcOzIiGItRvnVBYcgCkgEVSoSEK2-brXUZvTiJC7St7oNHAa18-wQIhBGMW0-kv-CESI-FxeaE9OQr-3tiC3a2M5YicpdmlpT1uwDKhAzbcSSu_OSBlCXEsfxlahKWIICZY_bPP54Pv-Vuu885O1UBeQFzmW9cEga1DxP0MAyiU9_Tp5udzm34C6qPCQqEWPILiT780TiMel1UXrtbH4QMkIw2pwGCfA4It5y]
  • "Methyl 5-methyl-3-oxoheptanoate | CAS#:855899-21-7." Chemsrc.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhVirdzPWN_0ST95dNBCcOw0czaFegXXPYqzOX9-LnK-3diFqGLYx6XiVGTqtRJKvrO-eHQKwcCub3wbxHXoJtBVTaMO7wDGzlYjHenejwgfH6eAjtprcnU-_w4_gFVUM3CMJB0JLw7G_uIInnuav3vJ_6]
  • "A Diels–Alder probe for discovery of natural products containing furan moieties." Beilstein Journals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoo-leQzoORsTWCXOV-RtHGeH4tOsrEbdngH39ucNQxVV4puIyRzDP3sHn4PUMNIrVSLrSfRo_0ezJ3Udx6rZEL6fXDE7coaj26xAq7ApomGM8dQRvyiTis1-L4skd6sW5wGRdGMjHDQBbYYjQTiTJxdok6m7vi0_nmQ1UTYITK4e6SgzWasJFbPWQJj-Y]

Sources

Validation

A Comparative Guide to the Spectroscopic Analysis of Methyl 5-methyl-3-oxoheptanoate: An FTIR Deep Dive

In the landscape of pharmaceutical research and drug development, the unambiguous characterization of novel chemical entities is a cornerstone of progress. For molecules like methyl 5-methyl-3-oxoheptanoate, a β-keto est...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and drug development, the unambiguous characterization of novel chemical entities is a cornerstone of progress. For molecules like methyl 5-methyl-3-oxoheptanoate, a β-keto ester with significant potential as a synthetic intermediate, precise structural elucidation is paramount. This guide provides an in-depth analysis of Fourier-Transform Infrared (FTIR) spectroscopy as a primary tool for its characterization, comparing its utility against other common analytical techniques and offering field-proven insights for researchers.

The Structural Context: Keto-Enol Tautomerism

Methyl 5-methyl-3-oxoheptanoate is not a single, rigid structure but exists as a dynamic equilibrium between its keto and enol tautomers. This phenomenon is central to its spectroscopic behavior. The relative population of these forms is influenced by factors such as solvent polarity and temperature. An effective analytical method must be able to identify the characteristic functional groups present in both tautomers.

A diagram illustrating the keto-enol tautomerism of methyl 5-methyl-3-oxoheptanoate is presented below.

Caption: Keto-enol equilibrium for a β-keto ester.

The presence of both forms means an FTIR spectrum will be a composite, showing characteristic bands for the ketone, the ester, the alkene, and the hydroxyl group of the enol.

FTIR Spectroscopy: A Primary Characterization Workflow

FTIR spectroscopy is a rapid, non-destructive, and highly sensitive technique for identifying functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecule absorbs energy at frequencies corresponding to its natural vibrational modes.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

For a liquid sample like methyl 5-methyl-3-oxoheptanoate, ATR-FTIR is the most efficient method, requiring minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal. This is crucial as it will be subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.

  • Sample Application: Place a single drop of methyl 5-methyl-3-oxoheptanoate directly onto the center of the ATR crystal.

  • Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16 to 32 scans are co-added to achieve a high signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing: The resulting interferogram is automatically converted to a spectrum (transmittance or absorbance vs. wavenumber) via a Fourier transform. Perform a baseline correction if necessary.

The workflow for this process is illustrated below.

FTIR_Workflow A 1. Clean ATR Crystal B 2. Record Background Spectrum A->B C 3. Apply Liquid Sample B->C D 4. Acquire Sample Spectrum (16-32 scans) C->D E 5. Perform Fourier Transform D->E F 6. Baseline Correction & Data Analysis E->F Analytical_Strategy cluster_primary Primary & Rapid Screening cluster_detailed Detailed Structural Elucidation cluster_confirm Final Confirmation FTIR FTIR Spectroscopy (Functional Group ID) NMR NMR Spectroscopy (¹H, ¹³C) (Connectivity & Quantification) FTIR->NMR Suggests functional groups to look for MS Mass Spectrometry (Molecular Weight & Formula) FTIR->MS Provides context for MW Confirmation Confirmed Structure of Methyl 5-methyl-3-oxoheptanoate NMR->Confirmation MS->Confirmation

Caption: A multi-technique approach to structural confirmation.

Conclusion: An Integrated Approach

For the characterization of methyl 5-methyl-3-oxoheptanoate, FTIR spectroscopy serves as an indispensable tool for rapid functional group identification and qualitative assessment of its keto-enol tautomerism. Its speed, simplicity, and non-destructive nature make it an ideal first-line analytical technique.

However, for the rigorous demands of drug development, it is not a standalone solution. The definitive structural proof and quantitative analysis required for regulatory submission and process control are best achieved through the synergistic use of FTIR, NMR, and Mass Spectrometry. FTIR provides the initial blueprint of functional groups, which is then built upon by NMR's detailed connectivity map and confirmed by the molecular weight data from MS. This integrated approach ensures the highest level of scientific integrity and trustworthiness in the characterization of novel chemical entities.

References

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2009). Introduction to Spectroscopy. Cengage Learning. (A foundational textbook on spectroscopic methods).
  • Smith, B.C. (1999). Infrared Spectral Interpretation: A Systematic Approach. CRC Press.

Safety & Regulatory Compliance

Safety

Methyl 5-methyl-3-oxoheptanoate proper disposal procedures

Operational Mastery: The Mechanistic Guide to Methyl 5-methyl-3-oxoheptanoate Disposal Introduction & Scope Methyl 5-methyl-3-oxoheptanoate (CAS#: 855899-21-7) is a specialized β -keto ester utilized extensively as a bui...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Mastery: The Mechanistic Guide to Methyl 5-methyl-3-oxoheptanoate Disposal

Introduction & Scope Methyl 5-methyl-3-oxoheptanoate (CAS#: 855899-21-7) is a specialized β -keto ester utilized extensively as a building block in advanced organic synthesis and drug development[1]. While its utility in the laboratory is well-documented, its end-of-life management requires rigorous adherence to physicochemical principles and environmental regulations. As a combustible liquid that poses serious risks of eye damage and aquatic toxicity, improper disposal not only violates Environmental Protection Agency (EPA) mandates but introduces severe laboratory safety hazards[2][3]. This guide establishes a self-validating operational framework for the disposal of Methyl 5-methyl-3-oxoheptanoate, bridging the gap between molecular behavior and logistical compliance.

Mechanistic Hazard Profile: The Causality of Segregation In chemical waste management, procedural rules are dictated by molecular reactivity. Methyl 5-methyl-3-oxoheptanoate contains both an ester linkage and an active methylene group.

  • The Decarboxylation Hazard: If this compound is erroneously introduced into a basic waste stream (e.g., aqueous sodium hydroxide or amine-heavy waste), it undergoes rapid saponification to form a β -keto acid intermediate. Under ambient conditions, this intermediate is highly unstable and undergoes spontaneous, exothermic decarboxylation, releasing large volumes of carbon dioxide ( CO2​ ) gas.

  • Operational Consequence: In a sealed waste carboy, this gas generation leads to rapid pressurization and catastrophic container failure (explosion). Therefore, segregating this ester from strong acids, bases, and oxidizers is not merely a regulatory suggestion—it is a mechanistic necessity to prevent laboratory accidents[4].

Self-Validating Disposal Protocol To ensure absolute safety, the disposal workflow must be self-validating—meaning each step contains an inherent check to prevent human error before the next step can proceed.

Step 1: Point-of-Generation Verification (The pH Check) Before adding Methyl 5-methyl-3-oxoheptanoate to a mixed organic waste container, extract a 1 mL aliquot from the current waste carboy. Test the aliquot with universal indicator paper.

  • Validation: The waste stream must register a neutral pH (6–8). If the waste is highly acidic or basic, do NOT add the ester. Initiate a new, dedicated waste container.

Step 2: Containerization and Headspace Management Transfer the chemical into a high-density polyethylene (HDPE) or glass waste container. Metal containers must be avoided due to potential catalytic degradation of the ester.

  • Validation: Visually confirm that the container is filled to no more than 90% of its total capacity[5]. This 10% minimum headspace is critical to accommodate vapor expansion caused by ambient temperature fluctuations in the laboratory.

Step 3: Satellite Accumulation Area (SAA) Logging Place the sealed primary container inside a secondary containment bin (capable of holding 110% of the primary volume) within a designated SAA[5].

  • Validation: Immediately affix an EPA-compliant hazardous waste tag. The tag must explicitly list "Methyl 5-methyl-3-oxoheptanoate," the hazard class ("Combustible, Irritant"), and the exact date the first drop of waste was added[6].

Step 4: Institutional Transfer and Incineration Under the Resource Conservation and Recovery Act (RCRA), SAA containers must be transferred to a Central Accumulation Area within 3 days of reaching the 55-gallon limit, or before the 12-month accumulation time limit expires[6][7]. The ultimate disposal method is high-temperature thermal destruction (incineration) via a licensed waste broker, which converts the organic material completely into CO2​ and H2​O [8].

Quantitative Parameters for Waste Management To standardize laboratory operations, the following table synthesizes the critical quantitative limits and regulatory rationales for handling this chemical.

ParameterSpecification / LimitRegulatory & Safety Rationale
Chemical Classification Combustible LiquidRequires isolation from open flames and oxidizers to mitigate fire risks[3].
SAA Volume Limit 55 GallonsMandated by EPA RCRA for point-of-generation accumulation[6].
SAA Time Limit 12 MonthsPrevents long-term chemical degradation and container embrittlement[6].
Headspace Requirement 10% MinimumAccommodates vapor expansion and prevents over-pressurization[5].
Primary Health Hazard Serious Eye IrritationMandates splash goggles and face shields during all waste transfers[8].

Waste Lifecycle Visualization The following diagram maps the logical flow of Methyl 5-methyl-3-oxoheptanoate from the laboratory bench to final environmental neutralization.

WasteLifecycle Gen 1. Waste Generation (Fume Hood) Check 2. pH & Compatibility Check (Self-Validation) Gen->Check Transfer to compatible container SAA 3. Satellite Accumulation Area (Max 55 gal / 12 mos) Check->SAA Pass: Apply RCRA hazardous tag Main 4. Central Accumulation Area (EPA ID Required) SAA->Main Transfer within 3 days of limit Incineration 5. Licensed Incineration (Thermal Destruction) Main->Incineration Manifested transport via broker

Fig 1: Lifecycle and segregation workflow for Methyl 5-methyl-3-oxoheptanoate waste management.

Conclusion Building a culture of laboratory safety requires moving beyond rote compliance to a deep understanding of chemical causality. By recognizing the specific reactive hazards of Methyl 5-methyl-3-oxoheptanoate and implementing self-validating disposal protocols, research facilities can protect their personnel, maintain strict EPA compliance, and ensure seamless operational continuity.

References

  • Title: Methyl 5-methyl-3-oxoheptanoate | CAS#:855899-21-7 Source: Chemsrc URL: [Link][1]

  • Title: How to Dispose of Chemical Waste in a Lab Correctly Source: GAIACA URL: [Link][5]

  • Title: Regulation of Laboratory Waste Source: American Chemical Society (ACS) URL: [Link][7]

  • Title: LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES Source: University of Pennsylvania EHRS URL: [Link][6]

Handling

Essential Protective Measures for Handling Methyl 5-methyl-3-oxoheptanoate: A Guide for Laboratory Professionals

In the dynamic landscape of pharmaceutical research, the integrity of our work and the safety of our personnel are paramount. This document serves as an essential resource for the safe handling of Methyl 5-methyl-3-oxohe...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of pharmaceutical research, the integrity of our work and the safety of our personnel are paramount. This document serves as an essential resource for the safe handling of Methyl 5-methyl-3-oxoheptanoate. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes authoritative data on the hazards associated with the broader class of beta-keto esters to establish a robust framework for personal protection and safe laboratory operations.

Understanding the Intrinsic Hazards: A Class-Based Approach

Beta-keto esters, the chemical family to which Methyl 5-methyl-3-oxoheptanoate belongs, are generally recognized for presenting specific handling challenges. The primary hazards include:

  • Dermal and Ocular Irritation: Direct contact with the skin or eyes is likely to cause irritation.

  • Respiratory Irritation: The inhalation of vapors or aerosols can lead to irritation of the respiratory tract.

A comprehensive personal protective equipment (PPE) strategy is therefore not merely a recommendation but a foundational requirement for safe handling.

Core Directive: Personal Protective Equipment (PPE) Protocols

The careful selection and consistent use of appropriate PPE are the primary defense against chemical exposure. The following table outlines the minimum PPE requirements for various laboratory procedures involving Methyl 5-methyl-3-oxoheptanoate.

Laboratory OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting Chemical safety gogglesDouble-layered butyl rubber or nitrile glovesLaboratory coatWork in a well-ventilated area.
Dissolution and Mixing Chemical safety goggles and face shieldDouble-layered butyl rubber or nitrile glovesChemical-resistant apron over a laboratory coatRecommended, especially if aerosolization is possible.
Chemical Reactions Chemical safety goggles and face shieldDouble-layered butyl rubber or nitrile glovesChemical-resistant apron over a laboratory coatOperations should be conducted within a certified chemical fume hood.
Waste Disposal Chemical safety gogglesDouble-layered butyl rubber or nitrile glovesLaboratory coatWork in a well-ventilated area.

In-Depth PPE Protocols: Justification and Best Practices

Eye and Face Protection: A Non-Negotiable Barrier
  • Chemical safety goggles are mandatory for any task involving Methyl 5-methyl-3-oxoheptanoate to shield the eyes from splashes.

  • A face shield , worn in conjunction with safety goggles, is required for procedures with an elevated risk of splashing, such as when working with larger volumes or during transfers.

Hand Protection: Selecting the Appropriate Shield

The choice of glove material is a critical decision point in ensuring chemical resistance. For beta-keto esters, the following are advised:

  • Butyl rubber gloves are highly recommended due to their superior resistance to both esters and ketones.[1][2][3] They are the preferred option for extended handling or in situations with a high potential for exposure.

  • Nitrile gloves can serve as a viable alternative for tasks involving only incidental contact.[2]

Glove Usage Best Practices:

  • Pre-Use Inspection: Always examine gloves for any signs of physical damage or degradation before use.[4]

  • Double Gloving: The use of two layers of gloves significantly enhances protection by providing a secondary barrier.

  • Regular Replacement: Gloves should be changed at frequent intervals and immediately upon suspected contamination.

  • Proper Removal: Utilize the correct technique for glove removal to prevent the transfer of contaminants to the skin.[4]

Body Protection: Minimizing Dermal Exposure
  • A laboratory coat is the minimum standard for body protection.

  • For tasks with a higher risk of spills or splashes, a chemical-resistant apron should be worn over the lab coat.

Respiratory Protection: Ensuring Air Quality
  • All procedures involving Methyl 5-methyl-3-oxoheptanoate should be performed within a certified chemical fume hood to control vapor inhalation.

  • In the event a fume hood is unavailable or if aerosol generation is a risk, a NIOSH-approved respirator equipped with an organic vapor cartridge is mandatory.

Procedural Integrity: Operational and Disposal Plans

A holistic safety strategy encompasses not only PPE but also meticulous operational and disposal procedures.

Workflow for Safe Handling

The following diagram provides a visual representation of the procedural flow for the safe management of Methyl 5-methyl-3-oxoheptanoate.

SafeHandlingWorkflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Cleanup and Disposal Phase cluster_post 4. Post-Handling Phase Prep_PPE Don Appropriate PPE Prep_FumeHood Verify Fume Hood Operation Prep_PPE->Prep_FumeHood Prep_Materials Gather All Necessary Materials Prep_FumeHood->Prep_Materials Handling_Transfer Transfer Chemical Inside Fume Hood Prep_Materials->Handling_Transfer Handling_Procedure Execute Experimental Procedure Handling_Transfer->Handling_Procedure Cleanup_Decontaminate Decontaminate Glassware and Surfaces Handling_Procedure->Cleanup_Decontaminate Cleanup_Waste Segregate and Label Hazardous Waste Cleanup_Decontaminate->Cleanup_Waste Post_Doff Properly Doff PPE Cleanup_Waste->Post_Doff Post_Wash Thoroughly Wash Hands Post_Doff->Post_Wash

Sources

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